tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate
Descripción
BenchChem offers high-quality tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl N-(5-amino-1-bicyclo[3.1.1]heptanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-12-6-4-5-11(13,7-12)8-12/h4-8,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZHLLYWULEMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180274 | |
| Record name | 1,1-Dimethylethyl N-(5-aminobicyclo[3.1.1]hept-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049607-15-9 | |
| Record name | 1,1-Dimethylethyl N-(5-aminobicyclo[3.1.1]hept-1-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049607-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(5-aminobicyclo[3.1.1]hept-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Engineering the Escape from Flatland: Mechanism of Action and Application of tert-Butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate Derivatives
Executive Summary
In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has led to a high attrition rate in drug development due to poor aqueous solubility, high plasma protein binding, and rapid cytochrome P450 (CYP450) mediated metabolism. The concept of "escaping from flatland" emphasizes the incorporation of three-dimensional, sp3 -rich aliphatic scaffolds to mitigate these liabilities.
tert-Butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate (CAS 1049607-15-9) is a highly specialized, mono-Boc-protected diamine building block. It serves as the foundational precursor for synthesizing 1,5-disubstituted bicyclo[3.1.1]heptane (BCHep) derivatives. Unlike traditional active pharmaceutical ingredients (APIs) that possess a singular pharmacodynamic target, the "mechanism of action" of BCHep derivatives is fundamentally physicochemical and structural . These derivatives act as highly precise, three-dimensional bioisosteres for meta-substituted benzenes, allowing drug developers to maintain target receptor engagement while drastically rewriting the molecule's pharmacokinetic (PK) and metabolic profile[1].
The Structural Mechanism: Vectorial Alignment and Fsp3 Maximization
The primary mechanism by which BCHep derivatives function is through geometric mimicry coupled with electronic saturation.
Geometric Vector Alignment
A critical challenge in bioisosteric replacement is maintaining the precise spatial orientation of the molecule's pharmacophores so that binding affinity at the target receptor is not lost. The 1,5-bridgehead positions of the bicyclo[3.1.1]heptane scaffold present an exit vector angle of approximately 119°. This is a near-perfect geometric match for the 120° exit vectors of a 1,3-disubstituted (meta) benzene ring[2].
Fsp3 Modulation
By replacing a flat aromatic ring with the BCHep scaffold, the fraction of sp3 hybridized carbons ( Fsp3 ) in the molecule increases significantly. This disruption of planarity prevents tight π−π stacking in the solid state, lowering the melting point and decreasing the energetic penalty of crystal lattice disruption during dissolution, thereby enhancing aqueous solubility[3].
Sources
- 1. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups - PMC [pmc.ncbi.nlm.nih.gov]
Structural Properties, Stereochemistry, and Synthetic Utility of tert-Butyl N-{5-Aminobicyclo[3.1.1]heptan-1-yl}carbamate in Drug Discovery
Executive Summary
The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich aliphatic scaffolds—a paradigm known as "Escape from Flatland"—is a cornerstone of modern medicinal chemistry. While bioisosteres for para-substituted benzenes (e.g., bicyclo[1.1.1]pentanes) are well-established, finding geometrically accurate replacements for meta-substituted benzenes has historically presented a significant challenge.
This technical guide provides an in-depth analysis of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate (CAS: 1049607-15-9) [1]. As a monoprotected diamine building block, it enables the direct incorporation of the bicyclo[3.1.1]heptane (BCHep) scaffold into drug candidates, acting as a highly precise, 3D bioisostere for meta-phenylenediamines[2].
Structural Properties and Stereochemistry
Geometric Fidelity to meta-Arenes
The bicyclo[3.1.1]heptane core consists of a cyclobutane ring fused to a cyclohexane ring. When functionalized at the 1- and 5-bridgehead positions, the exit vectors of the substituents project at an angle of approximately 120°[2]. This precisely mimics the 120° bond vectors of a 1,3-disubstituted (meta) benzene ring[3]. Furthermore, the spatial distance between the C1 and C5 bridgehead carbons closely matches the distance between the meta carbons of an arene, ensuring that the pharmacophores attached to this scaffold maintain their required orientation for target receptor binding[3].
Stereochemical Rigidity and Achirality
A critical hurdle in replacing flat arenes with 3D aliphatic rings is the introduction of chiral centers, which complicates synthesis and requires rigorous enantiomeric separation. The 1,5-disubstituted bicyclo[3.1.1]heptane system offers a profound stereochemical advantage: it is achiral .
-
Symmetry: The molecule possesses an internal plane of symmetry passing through C3, C6, and C7.
-
Absence of Diastereomers: Because the functional groups are located at the bridgehead positions, cis/trans isomerism is impossible.
-
Conformational Locking: The bridged bicyclic framework restricts bond rotation. The primary amine at C5 and the Boc-protected amine at C1 are locked in a rigid 3D spatial arrangement. This rigidity reduces the entropic penalty upon target binding, often leading to improved binding affinity compared to flexible aliphatic chains[4].
Logical pathway of BCHep bioisosteric replacement for improved pharmacokinetics.
Physicochemical Advantages: Escaping Flatland
High aromatic ring counts in drug candidates correlate strongly with poor aqueous solubility, high lipophilicity (CLogP), off-target toxicity (e.g., hERG inhibition), and rapid cytochrome P450 (CYP)-mediated metabolism[4][5]. Incorporating the BCHep scaffold via tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate directly mitigates these liabilities.
Table 1: Comparative Physicochemical Profiling
Note: Data represents generalized trends observed when replacing a meta-phenyl ring with a BCHep core in small molecule inhibitors (e.g., Sonidegib analogs)[2][5].
| Property | meta-Phenylenediamine Core | 1,5-Diamino-BCHep Core | Causality / Mechanism of Action |
| Fraction sp3 (Fsp3) | 0.00 (Core only) | 1.00 (Core only) | Complete saturation of the ring system. |
| Lipophilicity (CLogP) | Baseline | Reduced (~0.5 to 1.0 log units) | Disruption of planar pi-stacking networks reduces overall lipophilicity[2]. |
| Aqueous Solubility | Poor to Moderate | Significantly Enhanced | Higher 3D character disrupts crystal lattice packing energy, lowering melting points and increasing solvation[4]. |
| Metabolic Stability | Susceptible to epoxidation | Highly Resistant | Lack of sp2 pi-electrons prevents CYP450-mediated aromatic oxidation[5]. |
Experimental Workflows & Methodologies
Because the free amine in tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate is located at a bridgehead carbon, it is significantly more sterically hindered than a standard primary alkyl amine. Consequently, standard amide coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields.
The following self-validating protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly reactive uronium salt, to overcome this steric barrier.
Protocol: Amide Coupling and Subsequent Deprotection
Objective: Conjugate a carboxylic acid-containing drug fragment (R-COOH) to the C5-amine of the BCHep building block, followed by Boc deprotection to yield a functionalized meta-isostere.
Step 1: Sterically-Driven Amide Coupling
-
Preparation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.
-
Activation: Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes.
-
Causality: The 15-minute pre-activation ensures the formation of the highly reactive HOAt-ester intermediate. DIPEA is chosen over Triethylamine (TEA) due to its increased basicity and steric bulk, which prevents unwanted side reactions.
-
-
Conjugation: Add tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate[1] (1.1 equiv) to the activated mixture. Heat the reaction to 40°C for 12 hours.
-
Causality: Mild heating is required to overcome the steric hindrance of the bridgehead amine.
-
-
Validation (Self-Correction Step): Analyze an aliquot via LC-MS. Do not proceed until the R-COOH peak is consumed and the mass corresponding to the Boc-protected conjugate is dominant.
Step 2: Boc Deprotection
-
Workup: Dilute the reaction with Ethyl Acetate, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.
-
Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.
-
Causality: The tert-butyl carbamate (Boc) group is highly sensitive to strong acids. TFA cleanly cleaves the Boc group, releasing isobutylene and carbon dioxide as gaseous byproducts, driving the reaction to completion.
-
-
Isolation: Concentrate under reduced pressure. Purify the resulting crude amine via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA modifier) to yield the pure R-BCHep-NH2 TFA salt.
Step-by-step synthetic workflow for conjugating the BCHep building block.
Conclusion
tert-Butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate represents a breakthrough building block for modern medicinal chemistry. By perfectly mimicking the 120° exit vectors of a meta-substituted benzene ring while providing a rigid, achiral, and fully saturated 3D core, it allows researchers to systematically improve the physicochemical properties of drug candidates[2][3]. When handled with appropriate sterically-conscious synthetic protocols, this building block seamlessly integrates into existing drug discovery pipelines.
References
- Domainex. "Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes." Domainex Blog, January 24, 2023.
- Kerckhoffs, A., et al. "Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres." ChemRxiv, 2024.
- PharmaBlock. "Bridge-Fused Rings as m-Phenyl Bioisosteres." PharmaBlock Whitepapers, 2023.
- Iida, T., et al. "Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes." Journal of the American Chemical Society, November 07, 2022.
- TCI Chemicals. "tert-Butyl (5-Aminobicyclo[3.1.1]heptan-1-yl)carbamate | 1049607-15-9.
Sources
- 1. tert-Butyl (5-Aminobicyclo[3.1.1]heptan-1-yl)carbamate | 1049607-15-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. chemrxiv.org [chemrxiv.org]
Escaping Flatland: The Role of tert-Butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate in Next-Generation Drug Discovery
An In-Depth Technical Whitepaper
The Paradigm Shift: From Planar Aromatics to 3D Scaffolds
Modern medicinal chemistry is undergoing a structural renaissance, often termed the "escape from flatland." Historically, drug discovery relied heavily on planar aromatic rings—such as meta-substituted benzenes and m-phenylenediamines—due to their synthetic accessibility. However, these flat, sp²-hybridized systems often suffer from poor aqueous solubility, high crystal lattice energies, and a propensity for rapid Cytochrome P450 (CYP450) mediated oxidative metabolism [1].
To circumvent these pharmacokinetic liabilities, researchers have turned to highly saturated, three-dimensional bioisosteres. Among the most promising recent discoveries is the bicyclo[3.1.1]heptane (BCHep) scaffold [2]. Specifically, the building block tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate (a mono-Boc-protected 1,5-diaminobicyclo[3.1.1]heptane) has emerged as a critical tool. It provides the exact ~120° exit vectors required to mimic meta-substituted benzenes while offering a fully sp³-hybridized core that drastically improves metabolic stability and membrane permeability [3].
Structural & Physicochemical Rationale
The utility of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate lies in its precise geometry and orthogonal reactivity.
-
Exit Vector Geometry: The 1,5-bridgehead positions of the BCHep system project substituents at an angle of approximately 120°. This perfectly mirrors the trajectory of a 1,3-disubstituted (meta) benzene ring, allowing the BCHep core to slot into the same receptor binding pockets without disrupting critical pharmacophore distances [1].
-
Fsp³ Enhancement: By replacing a flat aromatic ring with the BCHep scaffold, the fraction of sp³ carbons (Fsp³) increases significantly. Higher Fsp³ correlates strongly with improved clinical success rates, as the 3D bulk disrupts planar π-π stacking, lowering the melting point and thermodynamically favoring aqueous dissolution [4].
-
Orthogonal Functionalization: The symmetry of the raw 1,5-diamine is broken by the mono-Boc protection. This allows scientists to perform asymmetric functionalization—coupling the free amine to a target-binding warhead before deprotecting the Boc group to attach a solvent-exposed tail or PROTAC linker.
Quantitative ADME Profiling
The following table summarizes the physicochemical advantages of transitioning from traditional diamines to the 1,5-BCHep scaffold.
| Property | m-Phenylenediamine | Piperazine (1,4-Diamine) | 1,5-Diaminobicyclo[3.1.1]heptane |
| Fsp³ Fraction | 0.00 | 1.00 | 1.00 |
| Exit Vector Angle | ~120° | Pseudo-linear (~180° avg) | ~120° |
| 3D Character | Planar | Chair Conformation | Bridged Bicyclic (Caged) |
| Aqueous Solubility | Low (High lattice energy) | Moderate | High (Disrupted packing) |
| CYP450 Epoxidation Risk | High | Low | Low |
| Metabolic Half-Life (Microsomes) | Short | Moderate | Extended (Steric shielding) |
Mechanistic Pathway of ADME Optimization
The logical progression of replacing a problematic planar scaffold with the BCHep bioisostere is visualized below. The 3D nature of the scaffold eliminates the π-electron cloud targeted by oxidative enzymes while preserving the spatial relationship of the binding motifs.
Caption: Logical pathway of ADME optimization utilizing the 1,5-BCHep bioisostere.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the integration of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate into a drug discovery pipeline must follow a self-validating system. Each step includes built-in analytical checkpoints to prevent the propagation of failed reactions—a critical necessity given the high cost of advanced bicyclic building blocks.
Protocol: Orthogonal Functionalization of the 1,5-BCHep Scaffold
Step 1: Amide Coupling (Activation & Conjugation)
-
Causality: The bridgehead amine of the BCHep system is sterically hindered due to the surrounding caged carbon framework. Standard coupling agents (e.g., EDC/NHS) often result in low yields. We utilize HATU, which forms a highly reactive 7-aza-HOBt active ester capable of overcoming this steric barrier. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.
-
Procedure:
-
Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.
-
Add tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate (1.1 eq) and stir for 12 hours under N₂.
-
Quench with saturated NaHCO₃ and extract with EtOAc.
-
-
Validation Checkpoint 1: Perform LC-MS analysis of the organic layer. The system is validated if the chromatogram shows the [M+H]+ peak of the coupled product, alongside a diagnostic [M−56+H]+ fragment (loss of the isobutylene group from the Boc moiety). If the -56 Da fragment is absent, the Boc group may have been prematurely cleaved, requiring an immediate halt.
Step 2: Boc Deprotection (Acidolysis)
-
Causality: While Trifluoroacetic acid (TFA) in DCM is standard for Boc removal, it leaves a trifluoroacetate counterion that can complicate downstream SNAr or cross-coupling reactions. We utilize 4M HCl in dioxane. The resulting BCHep-amine hydrochloride salt is highly polar and typically precipitates directly out of the non-polar dioxane, driving the reaction to completion and allowing isolation via simple filtration without basic aqueous workup.
-
Procedure:
-
Dissolve the purified intermediate from Step 1 in minimal 1,4-dioxane.
-
Add 10 volumes of 4M HCl in dioxane at 0 °C.
-
Warm to room temperature and stir for 2 hours until a white precipitate forms.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
-
Validation Checkpoint 2: Perform a Ninhydrin stain on a TLC plate. The starting material will remain colorless, while the successful formation of the primary amine will yield a deep purple/blue spot. ¹H-NMR must confirm the complete disappearance of the sharp 9H singlet at ~1.4 ppm.
Caption: Self-validating experimental workflow for BCHep library generation.
Case Studies in Target Engagement
The application of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate is rapidly expanding across multiple therapeutic areas:
-
Kinase Inhibitors: In the development of kinase inhibitors, m-phenylenediamine motifs are frequently used to bridge the hinge-binding region and the solvent-exposed tail. However, these planar rings are highly susceptible to oxidation. Replacing them with the 1,5-BCHep scaffold has been shown to maintain the critical hydrogen-bonding network while extending the microsomal half-life of the compounds by over 300% [1].
-
CNS-Active Agents: Central Nervous System (CNS) targets require exceptional blood-brain barrier (BBB) penetrance. The high topological polar surface area (TPSA) of traditional diamines often limits brain exposure. The lipophilic, 3D nature of the BCHep core effectively masks the polarity of the internal amides, drastically improving the brain-to-plasma ratio in preclinical models [3].
Conclusion
The transition from planar aromatics to bridged bicyclic systems represents a fundamental evolution in drug design. By leveraging tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate, researchers can systematically replace meta-substituted benzenes with a metabolically robust, highly soluble 3D bioisostere. When paired with rigorous, self-validating synthetic protocols, this building block unlocks new chemical space, rescuing previously abandoned pharmacophores from pharmacokinetic failure.
References
-
Anderson, E. A., et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society.[Link]
-
Revie, R. I., et al. (2023). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. The Journal of Organic Chemistry.[Link]
-
Grygorenko, O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.[Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry.[Link]
Beyond Flatland: Pharmacokinetic Profiling of Bicyclo[3.1.1]heptane Bioisosteres and Rigid Scaffolds
Executive Summary: The "Escape from Flatland" Paradigm
For decades, the planar benzene ring has been the foundational building block of small-molecule drug discovery. However, a high aromatic ring count is intrinsically linked to poor physicochemical properties, including low aqueous solubility, high plasma protein binding (PPB), and susceptibility to Cytochrome P450 (CYP450)-mediated oxidative metabolism[1]. The modern medicinal chemistry paradigm—dubbed the "escape from flatland"—prioritizes the incorporation of three-dimensional, sp3 -rich rigid scaffolds to mitigate these liabilities.
While bicyclo[1.1.1]pentane (BCP) has become the gold standard for replacing para-substituted benzenes[2], finding a geometrically accurate bioisostere for meta-substituted benzenes has historically been a formidable challenge[3]. Enter the bicyclo[3.1.1]heptane (BCHep) scaffold. Recent breakthroughs have validated BCHep as a near-perfect geometric mimic for meta-arenes, offering profound improvements in pharmacokinetic (PK) profiles[3][4]. This whitepaper provides an in-depth technical analysis of the PK profiling, structural causality, and experimental validation of BCHep bioisosteres.
The Geometric and Physicochemical Rationale
Vectorial Mimicry
The primary hurdle in bioisosteric replacement is maintaining the spatial orientation of the molecule's pharmacophores (the "exit vectors") to ensure target receptor complementarity. A standard meta-substituted benzene exhibits an exit vector angle of exactly 120°. The bridged, rigid architecture of the bicyclo[3.1.1]heptane scaffold projects its substituents at an angle of approximately 119°[4][5]. This near-perfect alignment allows BCHep to seamlessly slot into binding pockets evolved for meta-aromatic rings without inducing steric clashes[3].
Caption: Logical flow of bioisosteric replacement to improve pharmacokinetic properties.
Causality of Pharmacokinetic Improvements
Replacing a planar sp2 system with an sp3 -rich BCHep core triggers a cascade of favorable PK alterations:
-
Aqueous Solubility: Planar aromatic rings stack efficiently, resulting in high crystal lattice energy and high melting points, which inversely correlate with aqueous solubility. The 3D bulk of BCHep disrupts this crystal packing, lowering the thermodynamic barrier to solvation[1].
-
Metabolic Stability (CLint): Aromatic rings are electron-rich and highly susceptible to CYP450-mediated epoxidation and subsequent hydroxylation. The fully saturated aliphatic framework of BCHep lacks the π -electron cloud required for these specific oxidative pathways, drastically reducing intrinsic clearance ( CLint )[1][6].
-
Membrane Permeability: Increasing the fraction of sp3 hybridized carbons ( Fsp3 ) enhances the molecule's flexibility and lipophilic efficiency, which directly correlates with improved passive membrane permeability (e.g., Caco-2 assays)[1][3].
Comparative Data: Sonidegib vs. BCHep-Sonidegib
To validate the BCHep scaffold, researchers synthesized an analogue of the anti-cancer drug Sonidegib, replacing its meta-phenyl ring with a BCHep core[3][5]. The quantitative ADME data below illustrates the tangible benefits of this substitution.
Table 1: Pharmacokinetic Profiling Comparison
| Parameter | Sonidegib (meta-phenyl) | BCHep-Sonidegib | Mechanistic Causality |
| Exit Vector Angle | 120° | 119° | Near-perfect spatial mimicry preserves target binding affinity[5]. |
| cLogP | ~4.5 | ~4.6 | The hydrocarbon core maintains necessary lipophilicity for target engagement[3]. |
| Aqueous Solubility | Poor | Improved | 3D geometry disrupts crystal lattice packing, lowering melting point[1]. |
| HLM CLint | High | Reduced | Evasion of CYP450-mediated aromatic epoxidation/hydroxylation[6]. |
| Caco-2 Papp | Moderate | High | Increased Fsp3 character improves lipid bilayer partitioning[3]. |
(Note: Heteroatom-doped variants, such as 3-oxabicyclo[3.1.1]heptanes, further lower cLogP and improve solubility by introducing a polar hydrogen-bond acceptor[4][5].)
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate these scaffolds, specific synthetic and in vitro PK assays must be executed. As an application scientist, I emphasize that a protocol is only as reliable as its controls . The following methodologies are designed as self-validating systems.
Synthesis of the BCHep Precursor
Historically, accessing BCHeps required lengthy ring-expansion sequences. Modern drug discovery relies on the direct, multigram-scale synthesis of [3.1.1]propellane from 1,5-diiodobicyclo[3.1.1]heptane[2][7].
Key Synthetic Steps:
-
Initiation: 1,5-diiodobicyclo[3.1.1]heptane is treated with a strong base or radical initiator to induce intramolecular cyclization[2].
-
Propellane Formation: The reaction yields [3.1.1]propellane, a highly strained but isolable intermediate[7].
-
Difunctionalization: The central C-C bond of the propellane is cleaved via radical-based transformations (e.g., photoredox catalysis) to introduce diverse substituents at the 1,5-bridgehead positions, yielding the final BCHep bioisostere[8].
Protocol: In Vitro Microsomal Stability Assay ( CLint )
This assay determines the metabolic vulnerability of the BCHep scaffold against hepatic enzymes.
Rationale & Causality: We utilize Human Liver Microsomes (HLMs) supplemented with NADPH. NADPH is the obligate electron donor for CYP450s; a parallel control without NADPH is mandatory to prove that any observed degradation is strictly CYP-mediated, rather than due to chemical instability or non-CYP esterases.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the BCHep-drug candidate in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Simultaneously run a -NADPH negative control and a Verapamil positive control to validate HLM batch activity).
-
Sampling: At specific time intervals (0, 5, 15, 30, 45 minutes), extract 50 µL aliquots.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism at the exact timepoint, and precipitates plasma proteins to prevent LC-MS/MS column fouling.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.
-
Calculation: Plot the natural log of remaining parent compound versus time to determine the elimination rate constant ( k ). Calculate CLint using the formula: CLint=(k×V)/M , where V is incubation volume and M is microsomal protein mass.
Caption: Step-by-step workflow for in vitro microsomal stability and intrinsic clearance assays.
Protocol: Caco-2 Permeability Assay
To validate the hypothesis that the high Fsp3 of BCHep improves absorption, a bidirectional Caco-2 assay is employed.
Rationale & Causality: Caco-2 cells (human colorectal adenocarcinoma) differentiate to form a polarized monolayer mimicking the intestinal lining. We measure both Apical-to-Basolateral (A-to-B, simulating absorption) and Basolateral-to-Apical (B-to-A, simulating efflux) transport. Lucifer Yellow is included as a paracellular marker; if Lucifer Yellow permeates the membrane, the compound has compromised tight junction integrity (toxicity), invalidating the test data.
Step-by-Step Methodology:
-
Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers grown on Transwell inserts. Only use wells with TEER > 250 Ω·cm².
-
Dosing: Add the BCHep compound (10 µM in HBSS buffer) to the apical chamber (for A-to-B) or basolateral chamber (for B-to-A).
-
Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours.
-
Sampling: Collect samples from the receiver chambers.
-
Analysis: Quantify compound concentration via LC-MS/MS. Calculate the apparent permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2 indicates the BCHep analogue is a substrate for efflux transporters like P-glycoprotein.
Future Directions: Heteroatom-Doped Rigid Scaffolds
While the all-carbon bicyclo[3.1.1]heptane is a powerful tool, its high lipophilicity can sometimes be a liability. The cutting edge of bioisosteric design involves heteroatom doping—specifically, the synthesis of 3-oxabicyclo[3.1.1]heptanes (oxa-BCHeps) and 3-azabicyclo[3.1.1]heptanes (aza-BCHeps) [5][9].
By embedding an oxygen or nitrogen atom into the rigid 3D framework, medicinal chemists can drastically lower the cLogP, introduce novel hydrogen-bonding interactions, and further enhance aqueous solubility while retaining the critical 119° meta-arene exit vector geometry[1][4]. These next-generation scaffolds represent the ultimate refinement in the quest to escape flatland.
References
-
Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes Source: Domainex (Reviewing Nature 611, 721–726, 2022) URL:[Link]
-
3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings Source: Organic Letters (ACS Publications) / ChemRxiv URL:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Standard Protocol for Amide Coupling with tert-Butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Mechanistic Rationale
In modern drug discovery, escaping "flatland" by replacing planar, sp2 -hybridized aromatic rings with 3D, sp3 -rich scaffolds is a proven strategy to improve pharmacokinetic properties, solubility, and metabolic stability. While bicyclo[1.1.1]pentanes (BCPs) have become standard bioisosteres for para-substituted benzenes, the bicyclo[3.1.1]heptane (BCHep) scaffold has recently emerged as a highly precise bioisostere for meta-substituted benzenes [1].
The building block tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate provides a highly functionalizable BCHep core. It features a Boc-protected amine at the C1 bridgehead and a free primary amine at the C5 bridgehead, allowing for directional, step-wise functionalization.
The Chemical Challenge
Coupling a carboxylic acid to the C5 primary amine of a BCHep system presents significant kinetic hurdles. Bridgehead amines in strained bicyclic cages exhibit increased steric hindrance and reduced nucleophilicity due to the high s -character of the exocyclic C–N bond[2]. Standard carbodiimide coupling reagents (like EDC/HOBt) often result in poor conversions, sluggish reaction times, and high rates of substrate degradation or epimerization[3].
To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold-standard reagent. HATU rapidly converts the carboxylic acid into a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The neighboring nitrogen atom in the HOAt ring provides anchimeric assistance, drastically accelerating the nucleophilic attack of the sterically hindered BCHep amine[4].
Figure 1: Bioisosteric replacement logic mapping meta-arenes to the BCHep scaffold.
Experimental Design & Causality
A self-validating protocol requires understanding the why behind every reagent choice.
-
Coupling Reagent (HATU): Selected for its rapid kinetics and low racemization rates with hindered substrates. It bypasses the unstable O-acylisourea intermediate seen in EDC couplings[3].
-
Base (DIPEA): N,N-Diisopropylethylamine is strictly non-nucleophilic. It deprotonates the carboxylic acid to initiate HATU attack but is too sterically hindered to compete with the BCHep amine for the resulting active ester[4].
-
Pre-activation Window (15–30 min): Crucial for self-validation. Adding the BCHep amine before the HOAt ester fully forms allows HATU to directly react with the amine, yielding an unreactive guanidinium byproduct.
-
Solvent (Anhydrous DMF): The transition states of uronium-based couplings are highly polar; DMF stabilizes these intermediates while ensuring total solubility of the rigid BCHep building block.
Quantitative Data: Reagent Optimization
The table below summarizes typical conversion efficiencies when coupling sterically hindered bridgehead bicyclic amines, illustrating the necessity of HATU.
| Coupling Reagent | Additive | Base (Eq) | Temp | Reaction Time | Typical Yield (%) |
| EDC | HOBt | DIPEA (3.0) | 25 °C | 24 h | 35 – 45% |
| T3P (50% in DMF) | None | DIPEA (3.0) | 80 °C | 18 h | 60 – 70% |
| HATU | None | DIPEA (3.0) | 25 °C | 4 – 8 h | 85 – 95% |
Table 1: Comparative coupling efficiency for sterically hindered sp3-rich bicyclic amines.
Step-by-Step Methodology: HATU-Mediated Coupling
Scale: 1.0 mmol (Standard discovery scale) Preparation: Ensure all glassware is oven-dried. Use strictly anhydrous DMF to prevent competitive hydrolysis of the HOAt-active ester[3].
Phase 1: Pre-Activation
-
Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target Carboxylic Acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 mmol, 522 µL, 3.0 eq) dropwise. Causality: Cooling prevents thermal degradation of the active ester and minimizes epimerization of alpha-chiral centers.
-
Activation: Add HATU (1.1 mmol, 418 mg, 1.1 eq) in a single portion.
-
Validation Checkpoint: Stir the mixture at 0 °C for 15–30 minutes. The solution will typically turn a pale yellow, indicating the formation of the HOAt-active ester[4]. Do not exceed 45 minutes to avoid ester degradation.
Phase 2: Amide Bond Formation
-
Amine Addition: Dissolve tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate (1.1 mmol, 249 mg, 1.1 eq) in anhydrous DMF (1.0 mL) and add it dropwise to the activated ester solution at 0 °C.
-
Coupling: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 to 8 hours. Causality: Warming provides the kinetic energy required for the hindered bridgehead amine to attack the bulky active ester.
-
In-Process Control: Monitor reaction progress via LC-MS. The mass of the desired product [M+H]+ should be the dominant peak, alongside the HOAt byproduct ( m/z 137).
Phase 3: Quenching & Purification
-
Dilution: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).
-
Washing (Critical Step): Wash the combined organic layers sequentially with:
-
1N HCl (20 mL): Removes unreacted BCHep amine and excess DIPEA.
-
Sat. NaHCO3 (20 mL): Removes unreacted carboxylic acid and the acidic HOAt byproduct[4].
-
5% Aqueous LiCl ( 2×20 mL): Highly effective for stripping residual DMF from the organic phase.
-
Brine (20 mL): Removes bulk water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure amide-coupled BCHep product.
Figure 2: Step-by-step mechanism and workflow of HATU-mediated amide coupling.
Troubleshooting & Expert Insights
-
Low Conversion / Starting Material Recovery: If LC-MS indicates high levels of unreacted BCHep amine, the active ester may have hydrolyzed. Ensure DMF is strictly anhydrous. Alternatively, the carboxylic acid may be highly sterically hindered; in such extreme cases, consider converting the acid to an acyl fluoride in situ using TFFH or DAST prior to amine addition, which has proven effective for highly hindered systems where even HATU fails[5].
-
Mass Peak at +99 Da on the Amine: This indicates guanidinylation of the BCHep amine by unreacted HATU. This occurs if the pre-activation time was too short or if the amine was added simultaneously with HATU. Always respect the 15–30 minute pre-activation window.
-
Boc Deprotection: The Boc group on the C1 position is stable under these basic coupling conditions. However, avoid prolonged exposure to strong acids during the workup (do not exceed 1N HCl, and perform washes quickly) to prevent premature cleavage of the tert-butyl carbamate.
References
- benchchem.com - Application Notes: Standard Protocol for HATU Coupling in Solution Phase.
- benchchem.com - Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- rsc.org - A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- chemrxiv.org - Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane.
- acs.org - Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Deprotection of tert-Butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate
Executive Summary & Structural Context
Bicyclo[3.1.1]heptane scaffolds are increasingly utilized in modern drug discovery as conformationally rigid, sp³-hybridized bioisosteres for piperazines, morpholines, and para-substituted benzenes. The intermediate tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate contains a protected bridgehead amine at the 1-position and a free primary amine at the 5-position.
Converting this intermediate into the corresponding bicyclo[3.1.1]heptane-1,5-diamine requires the removal of the tert-butyloxycarbonyl (Boc) group. Because the molecule is a highly polar, low-molecular-weight aliphatic diamine, standard aqueous basic workups often result in significant product loss to the aqueous phase. Therefore, selecting a deprotection strategy that allows for the direct isolation of the diamine salt is critical for maximizing yield and purity.
Mechanistic Causality & Reagent Selection
The deprotection of a Boc group relies on the acidic protonation of the carbamate carbonyl, followed by the rate-determining cleavage of the tert-butyl–oxygen bond to generate a tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates.
Bridgehead Kinetics: Crucially, because the C–O bond breaks rather than the C–N bond, the steric hindrance of the bicyclo[3.1.1]heptane bridgehead position does not impede the reaction kinetics.1[1].
The "Proton Sink" Effect: Because the 5-position is a free primary amine, it acts as an immediate proton sink. Upon introduction to an acidic environment, the molecule instantaneously forms a mono-ammonium salt. Consequently, a large excess of acid is required to drive the equilibrium toward the bis-protonated diamine product.
TFA vs. HCl: The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) fundamentally dictates the physical state of the isolated product:
Quantitative Comparison of Deprotection Strategies
| Parameter | Method A: TFA in DCM | Method B: HCl in 1,4-Dioxane |
| Acid Concentration | 20–50% (v/v) | 2M–4M |
| Equivalents Required | Large excess (Solvent scale) | 5.0 – 10.0 eq |
| Reaction Time | 30–60 minutes | 30–120 minutes |
| Final Salt Form | Bis-trifluoroacetate | Bis-hydrochloride |
| Physical State | Viscous oil / Hygroscopic gum | Tractable crystalline solid |
| Workup Strategy | Co-evaporation with toluene | Trituration with diethyl ether; filtration |
Validated Experimental Protocols
Protocol A: HCl-Mediated Deprotection (Recommended for Solid Isolation)
This method leverages 4M HCl in dioxane to cleave the Boc group and directly precipitate the diamine bis-hydrochloride salt, bypassing the need for a loss-prone aqueous workup.
-
Preparation: Dissolve 1.0 equivalent of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate in a minimal volume of anhydrous methanol (e.g., 2 mL/mmol). The methanol acts as a co-solvent to ensure complete solubility of the initial mono-hydrochloride salt that forms immediately upon acid introduction.
-
Acid Addition: Cool the reaction flask in an ice bath. Slowly add 5.0 to 10.0 equivalents of 4M HCl in 1,4-dioxane.
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 1–2 hours.
-
Self-Validation: Monitor the reaction via LC-MS. Because the aliphatic core lacks a UV chromophore, utilize Evaporative Light Scattering Detection (ELSD) or MS-TIC in ESI+ mode. The product will appear as a highly polar peak with an [M+H]⁺ of 127.11 m/z (Exact mass of free base C₇H₁₄N₂ = 126.11 Da).
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with additional diethyl ether and dry under high vacuum to afford the pure bicyclo[3.1.1]heptane-1,5-diamine bis-hydrochloride.
Protocol B: TFA-Mediated Deprotection (Rapid Cleavage)This method is ideal if the amine will be used immediately in a subsequent coupling reaction without the need to isolate a free-flowing solid[4].
-
Preparation: Dissolve 1.0 equivalent of the substrate in anhydrous DCM (0.1 M concentration).
-
Acid Addition: Add an equal volume of neat TFA to achieve a 1:1 (v/v) TFA:DCM mixture.
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Concentration: Evaporate the volatiles under reduced pressure. To remove residual TFA without an aqueous workup, dissolve the oily residue in toluene and re-evaporate (repeat 3 times to azeotropically remove the acid).
Workflow & Decision Matrix
Mechanistic workflow and decision tree for Boc deprotection of bicyclic diamines.
References
-
How to do work-up of a BOC deprotection reaction by TFA? Source: ResearchGate URL:[Link]
-
Boc De-protection : r/Chempros Source: Reddit URL:[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances URL:[Link]
Sources
Step-by-step synthesis guide for tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate
An In-Depth Technical Guide to the Synthesis of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate
Introduction
The bicyclo[3.1.1]heptane scaffold has emerged as a critical structural motif in modern medicinal chemistry, primarily serving as a saturated bioisostere for meta-substituted benzene rings. This rigid, three-dimensional framework offers an escape from the planarity of aromatic systems, often leading to improved physicochemical properties such as increased solubility and enhanced metabolic stability in drug candidates. The precise bond vector angles of the 1,5-disubstituted bicyclo[3.1.1]heptane system closely mimic the 120° orientation of substituents on a meta-substituted arene, making it an attractive replacement in drug design and optimization.
This application note provides a comprehensive, step-by-step guide for the synthesis of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate, a key building block for the incorporation of the 1,5-diaminobicyclo[3.1.1]heptane moiety into pharmaceutical agents. The synthetic strategy detailed herein commences with the commercially available bicyclo[3.1.1]heptane-1,5-dicarboxylic acid and proceeds through a Curtius rearrangement to furnish the pivotal diamine intermediate. Subsequently, a selective mono-Boc protection protocol is employed to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, providing not only a detailed experimental procedure but also the underlying scientific rationale for each step.
Overall Synthetic Scheme
The synthesis of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate is achieved through a three-step sequence starting from bicyclo[3.1.1]heptane-1,5-dicarboxylic acid. The overall transformation is depicted below:
Caption: Overall synthetic workflow.
Experimental Protocols
PART 1: Synthesis of 1,5-Diaminobicyclo[3.1.1]heptane via Curtius Rearrangement
The conversion of the dicarboxylic acid to the diamine is the cornerstone of this synthesis. The Curtius rearrangement provides an efficient means to achieve this transformation. The reaction proceeds through the formation of a diacyl azide, which upon heating, rearranges to a diisocyanate, followed by hydrolysis to the desired diamine.[1][2] A one-pot procedure using diphenylphosphoryl azide (DPPA) is often preferred to avoid the isolation of potentially explosive acyl azides.[3]
Reaction Mechanism: The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1] The reaction is believed to proceed through a concerted mechanism where the alkyl group migrates to the nitrogen atom as nitrogen gas is expelled. The resulting isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[2]
Caption: Key stages of the Curtius rearrangement.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | 184.19 | 10.0 | 1.84 g |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 22.0 | 6.06 g (5.1 mL) |
| Triethylamine | 101.19 | 22.0 | 3.06 mL |
| tert-Butanol | 74.12 | - | 50 mL |
| Toluene | 92.14 | - | 50 mL |
| 6M Hydrochloric Acid | 36.46 | - | 50 mL |
| 50% Sodium Hydroxide Solution | 40.00 | - | As needed |
| Dichloromethane | 84.93 | - | 3 x 50 mL |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bicyclo[3.1.1]heptane-1,5-dicarboxylic acid (1.84 g, 10.0 mmol).
-
Reagent Addition: Add toluene (50 mL) and tert-butanol (50 mL) to the flask. Stir the suspension and then add triethylamine (3.06 mL, 22.0 mmol).
-
Acyl Azide Formation and Rearrangement: Slowly add diphenylphosphoryl azide (DPPA) (5.1 mL, 22.0 mmol) to the stirred mixture at room temperature. After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C). The evolution of nitrogen gas should be observed. Continue refluxing for 4 hours, or until the evolution of gas ceases.
-
Hydrolysis of the Diisocyanate: Cool the reaction mixture to room temperature. Carefully add 6M hydrochloric acid (50 mL). Heat the biphasic mixture to reflux and stir vigorously for 4 hours to ensure complete hydrolysis of the diisocyanate intermediate.
-
Work-up and Isolation: After cooling, transfer the mixture to a separatory funnel. Separate the aqueous layer and wash it with diethyl ether (2 x 30 mL) to remove any non-polar impurities.
-
Basification and Extraction: Cool the aqueous layer in an ice bath and carefully basify with a 50% sodium hydroxide solution until the pH is greater than 12.
-
Product Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,5-diaminobicyclo[3.1.1]heptane as a crude product. This intermediate is often used in the next step without further purification.
PART 2: Selective Mono-Boc Protection of 1,5-Diaminobicyclo[3.1.1]heptane
Achieving selective mono-protection of a symmetrical diamine is a common challenge in organic synthesis, as the reaction can easily lead to a mixture of the starting material, the desired mono-protected product, and the di-protected byproduct.[4] A robust method to favor mono-protection involves the in situ formation of the mono-hydrochloride salt of the diamine. This protonates one of the amino groups, rendering it nucleophilically inactive towards the Boc-anhydride.[5][6]
Principle of Selective Mono-Protection
By adding one equivalent of an acid (in this case, generated in situ from trimethylsilyl chloride and methanol), one of the two equivalent amino groups of the diamine is protonated. The resulting ammonium salt is no longer nucleophilic, allowing the remaining free amino group to react selectively with the di-tert-butyl dicarbonate (Boc₂O).
Caption: Principle of selective mono-Boc protection.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,5-Diaminobicyclo[3.1.1]heptane | ~126.21 | ~10.0 | ~1.26 g (crude) |
| Anhydrous Methanol | 32.04 | - | 50 mL |
| Trimethylsilyl chloride (TMSCl) | 108.64 | 10.0 | 1.27 mL |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.0 | 2.18 g |
| Dichloromethane | 84.93 | - | 3 x 50 mL |
| 2M Sodium Hydroxide Solution | 40.00 | - | As needed |
| Saturated Sodium Chloride Solution (Brine) | - | - | 50 mL |
Step-by-Step Protocol:
-
Dissolution of Diamine: Dissolve the crude 1,5-diaminobicyclo[3.1.1]heptane (~10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In situ HCl Generation: While stirring, add trimethylsilyl chloride (1.27 mL, 10.0 mmol) dropwise to the solution. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to stir at 0°C for 30 minutes.[5]
-
Boc Protection: To the suspension, add a solution of di-tert-butyl dicarbonate (2.18 g, 10.0 mmol) in a small amount of methanol. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Reaction Quenching and Work-up: Add water (50 mL) to the reaction mixture and remove the methanol under reduced pressure.
-
Extraction: Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any di-Boc protected byproduct and other non-polar impurities.
-
Basification: Adjust the pH of the aqueous layer to >12 with a 2M sodium hydroxide solution.
-
Product Extraction: Extract the product from the basic aqueous layer with dichloromethane (3 x 50 mL).
-
Drying, Concentration, and Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate as a white solid.
Conclusion
This application note provides a detailed and reliable synthetic route to tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate, a valuable building block in medicinal chemistry. The described two-part protocol, commencing with a Curtius rearrangement of the corresponding dicarboxylic acid followed by a selective mono-Boc protection, offers a practical approach for obtaining this compound in good yield. The explanation of the underlying chemical principles for each key transformation is intended to provide researchers with a thorough understanding of the synthesis, enabling them to adapt and optimize the procedure as needed for their specific applications.
References
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Paul, B., et al. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. [Link]
-
Toma, T., et al. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 20(9), 16365-16381. [Link]
-
Leogane, O., & Lebel, H. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Syntheses, 83, 201. [Link]
-
Chemistry Steps. (2025). Curtius Rearrangement. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
Application Note: Engineering High-Cooperativity PROTACs Using tert-Butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate
Executive Summary
The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted dramatically from relying on flexible, linear linkers (such as polyethylene glycol [PEG] or alkyl chains) to incorporating rigid, three-dimensional scaffolds. While flexible linkers allow for broad conformational sampling during early discovery, they often suffer from poor oral bioavailability and high entropic penalties upon target binding[1].
This application note details the use of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate —an orthogonally protected, rigid 3D bicyclic spacer—as a premier linker in PROTAC design. By pre-organizing the degrader molecule, this bicyclic scaffold minimizes the thermodynamic cost of ternary complex formation, significantly enhances metabolic stability, and provides precise exit vectors for E3 ligase and Protein of Interest (POI) engagement.
Mechanistic Rationale: The Thermodynamic & Pharmacokinetic Advantage
The Entropic Penalty Paradox
PROTACs function by inducing proximity between a POI and an E3 ubiquitin ligase, forming a ternary complex (POI–PROTAC–E3). When a PROTAC with a highly flexible PEG linker binds its targets, it must freeze multiple rotatable bonds into a single bioactive conformation. This restriction of translational and rotational degrees of freedom incurs a massive entropic penalty ( ΔS≪0 ), which can attenuate binding affinity by orders of magnitude[2].
Rigid linkers, such as the bicyclo[3.1.1]heptane core, are "pre-organized." Because they possess fewer rotatable bonds, the conformational entropy cost of the free ligand in solution is already minimized. Consequently, the transition from the binary to the ternary state incurs almost no additional entropic strain, yielding higher net cooperativity ( α>1 ) and more stable ternary complexes[2][3].
Pharmacokinetic Superiority of Bicyclo[3.1.1]heptane
While flat rigid linkers (like piperazine or phenyl rings) reduce flexibility, they often suffer from poor aqueous solubility and high metabolic liability. The bicyclo[3.1.1]heptane scaffold is a highly saturated, 3D bioisostere. It increases the fraction of sp3-hybridized carbons ( Fsp3 ), which directly correlates with improved solubility, reduced off-target toxicity, and exceptional metabolic stability[4][5].
Thermodynamic logic of ternary complex formation comparing flexible vs. rigid linkers.
Quantitative Benchmarking: Flexible vs. Rigid Linkers
The following data synthesizes structural optimization studies comparing linker architectures targeting the same POI and E3 ligase (e.g., IRAK4/CRBN or AR/VHL systems)[1][3][4].
| Linker Architecture | Representative Structure | Entropic Penalty ( ΔS ) | Ternary Complex Stability | Metabolic Half-life ( T1/2 ) | Cellular Potency ( DC50 ) |
| Flexible | PEG4 / Alkyl | High (Unfavorable) | Low to Moderate | Short (< 30 min) | > 50 nM |
| Rigid (Flat) | Piperazine / Phenyl | Moderate | Moderate to High | Moderate (~60 min) | 10 - 50 nM |
| Rigid (3D) | Bicyclo[3.1.1]heptane | Low (Pre-organized) | High | Long (> 180 min) | < 5 nM |
Note: The incorporation of 3D rigid linkers like bicyclo[3.1.1]heptane has been shown to extend metabolic half-life up to 180-fold compared to flexible counterparts while driving DC50 down to single-digit nanomolar ranges[4].
Synthetic Protocol: Orthogonal Assembly of Bicyclic PROTACs
The molecule tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate features a free amine at the 5-position and a Boc-protected amine at the 1-position. This allows for controlled, unidirectional synthesis.
Expert Insight on Causality: The amines at the 1- and 5-positions of a bicyclo[3.1.1]heptane ring are bridgehead amines. They are sterically hindered and exhibit reduced nucleophilicity compared to primary alkyl amines. Standard coupling reagents (like EDC/NHS) will result in poor yields. Therefore, highly reactive uronium-based coupling agents (e.g., HATU or COMU) are explicitly required to drive the reaction to completion.
Step-by-step synthetic workflow utilizing the orthogonally protected bicyclic linker.
Step 1: Warhead Coupling (Amide Bond Formation)
-
Dissolve the POI ligand (containing a free carboxylic acid, 1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid.
-
Add tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate (1.1 eq).
-
Stir at 40°C for 12 hours. Heating is crucial due to the steric hindrance of the bridgehead amine.
-
Quench with water, extract with EtOAc, and purify via flash chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the intermediate in anhydrous DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Self-Validation Check: If the POI ligand contains electron-rich aromatic rings (e.g., indoles), add 2% Triisopropylsilane (TIPS) as a cation scavenger to prevent unwanted tert-butylation.
-
Stir at room temperature for 2 hours. Monitor complete disappearance of the starting material via LC-MS.
-
Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the free amine TFA salt.
Step 3: E3 Ligase Ligand Coupling
-
To couple a CRBN ligand (e.g., a fluorinated thalidomide derivative for SNAr ), dissolve the free amine intermediate (1.0 eq) and the fluorinated E3 ligand (1.1 eq) in anhydrous DMSO.
-
Add DIPEA (5.0 eq) to neutralize the TFA salt and serve as the base for the SNAr reaction.
-
Heat at 90°C for 16 hours.
-
Purify the final PROTAC via preparative HPLC.
Biophysical Validation: TR-FRET Ternary Complex Assay
To prove that the rigidified bicyclo[3.1.1]heptane linker supports a productive orientation, you must validate ternary complex formation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard because it is a homogeneous assay that does not require washing steps, preserving transient, low-affinity complexes[4].
Self-Validating Protocol
-
Reagent Preparation:
-
Prepare Tb-labeled E3 ligase (e.g., VHL or CRBN) as the FRET donor.
-
Prepare AF647-labeled POI as the FRET acceptor.
-
-
Titration: Prepare a 12-point serial dilution of the synthesized PROTAC ranging from 10 μ M down to 1 pM in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
-
Incubation: Mix 10 nM Tb-E3, 10 nM AF647-POI, and the PROTAC dilutions in a 384-well white microplate. Incubate for 2 hours at room temperature to reach equilibrium.
-
Readout: Measure TR-FRET signals (excitation 337 nm, emission 665 nm / 615 nm ratio).
-
Critical Controls (The Self-Validation System):
-
The Hook Effect: You must observe a bell-shaped curve. At highly saturated PROTAC concentrations (>1 μ M), the signal should decrease as binary complexes (POI-PROTAC and E3-PROTAC) outcompete the ternary complex.
-
Competitive Inhibition: In a parallel well at the Cmax of the PROTAC, add an excess (10 μ M) of free E3 ligand (e.g., Thalidomide). The TR-FRET signal must collapse to baseline, proving the signal is strictly dependent on the specific bridging of the two proteins.
-
References
-
bioRxiv. "Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions." URL:[Link]
-
PMC - NIH. "Property-based optimisation of PROTACs." URL:[Link]
-
Journal of Medicinal Chemistry (ACS). "Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases." URL:[Link]
-
Chemical Reviews (ACS). "Smallest Bicycles in Medicinal Chemistry: Where Are We Now?" URL:[Link]
Sources
Troubleshooting low solubility of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate in aqueous media
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical bottlenecks of early-stage drug discovery. The molecule —tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate —presents a classic formulation paradox. While it contains a hydrophilic primary amine, its overall physicochemical profile is dominated by extreme lipophilicity, leading to stubborn precipitation in standard aqueous media.
This guide provides a deep dive into the causality of these solubility issues and offers field-proven, self-validating protocols to keep your assays running smoothly.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate immediately precipitate in PBS (pH 7.4) despite having a polar primary amine? A1: The precipitation is driven by the molecule's overwhelming hydrophobic bulk. The core of the molecule is a bicyclo[3.1.1]heptane ring—an sp3-rich, 3D aliphatic framework. While high sp3 character is generally advantageous for clinical success and target binding[1], this specific bridged bicyclic system is highly hydrophobic. Compounding this is the tert-butoxycarbonyl (Boc) protecting group, which is notoriously bulky and nonpolar, drastically limiting aqueous solubility[2]. Although the primary amine at position 5 (pKa ~9.5) is predominantly protonated at pH 7.4, the solvation energy provided by this single charge is insufficient to overcome the hydrophobic collapse of the Boc-bicyclic core. Furthermore, phosphate ions in PBS often form highly insoluble salts with lipophilic amines.
Q2: Can I lower the buffer pH to fully protonate the amine and force dissolution? A2: Yes, but with extreme caution. The Boc protecting group is highly acid-labile[2]. If you attempt to form a salt using strong acids (e.g., HCl, TFA) or drop the buffer pH below 4.0, you will trigger acid-catalyzed hydrolysis. This thermolytic cleavage removes the Boc group, yielding the free diamine, isobutylene, and carbon dioxide[3]. To safely utilize pH adjustment without destroying your compound, use a mild buffer (such as acetate or citrate) strictly maintained at a pH of 5.0–6.0.
Q3: How should I prepare a stock solution for cell-based assays without causing solvent toxicity? A3: The most robust approach is a two-step co-solvent dilution. For many poorly soluble compounds, the addition of a water-miscible organic solvent can significantly enhance solubility[4]. First, dissolve the compound in 100% DMSO to create a concentrated stock. Then, perform a "crash-dilution" by adding the DMSO stock dropwise into your aqueous buffer under vigorous vortexing. Ensure the final DMSO concentration remains below 0.5–1.0% to prevent cytotoxic artifacts in your biological assays.
Q4: My downstream assay is highly sensitive to DMSO. Are there solvent-free formulation strategies? A4: Yes. Cyclodextrin inclusion complexation is highly effective for this specific structural class. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity and a hydrophilic exterior[5]. The cavity is perfectly sized to encapsulate the bulky, lipophilic Boc group and the bicyclic hydrocarbon core, shielding them from the aqueous environment while the hydrophilic exterior maintains water solubility.
Part 2: Self-Validating Experimental Protocols
Protocol A: Co-Solvent Dropwise Dilution (DMSO/Aqueous)
Use this method when your assay can tolerate ≤1% DMSO.
-
Stock Preparation: Weigh 11.3 mg of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate (MW ≈ 226.3 g/mol ) into a glass vial. Add 1.0 mL of anhydrous DMSO to achieve a 50 mM stock. Vortex until optically clear.
-
Aqueous Dilution: Pipette 9.9 mL of your target aqueous buffer (e.g., HEPES pH 7.4) into a conical tube. Place the tube on a vortex mixer at maximum speed.
-
Dropwise Addition: Slowly add 100 µL of the DMSO stock dropwise into the vortexing buffer.
-
Causality: Rapid mixing disperses the localized high concentration of the lipophilic solute before it can nucleate and precipitate, trapping it in a metastable supersaturated state.
-
-
Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the solubility limit has been exceeded. If no pellet forms, verify the concentration of the supernatant via LC-UV/MS to ensure 100% recovery.
Protocol B: HP-β-CD Inclusion Complexation
Use this method for strictly solvent-free, in vivo, or sensitive cell-culture applications.
-
Excipient Preparation: Weigh 1.0 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 10 mL of deionized water to create a 10% (w/v) solution.
-
Compound Addition: Add 11.3 mg of the solid compound directly to the HP-β-CD solution (targeting ~5 mM).
-
Kinetic Disruption: Sonicate the suspension in a water bath at 30°C for 30 minutes.
-
Causality: Sonication provides the kinetic energy required to disrupt the compound's crystal lattice, allowing the hydrophobic Boc-bicyclic core to enter the thermodynamically favorable hydrophobic cavity of the cyclodextrin[5].
-
-
Validation Step: Pass the resulting mixture through a 0.22 µm PTFE syringe filter. An optically clear filtrate confirms successful inclusion complexation.
Part 3: Quantitative Data Summary
The table below summarizes the expected solubility outcomes based on the formulation strategy applied to tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate.
| Formulation Strategy | Estimated Aqueous Solubility | Primary Mechanism of Action | Key Limitations |
| PBS (pH 7.4) | < 0.1 mg/mL | Baseline (Unformulated) | High lipophilicity drives rapid precipitation. |
| Acetate Buffer (pH 5.5) | 1.0 - 2.0 mg/mL | Protonation of 5-NH₂ group | Risk of Boc-deprotection if pH drops below 4.0. |
| 1% DMSO in PBS | 0.5 - 1.0 mg/mL | Disruption of solute-solute interactions | Potential solvent toxicity in cellular assays. |
| 10% HP-β-CD (w/v) | 2.0 - 5.0 mg/mL | Host-guest inclusion complexation | Requires optimization of molar ratios and sonication. |
Part 4: Formulation Strategy Workflow
Caption: Decision tree for solubilizing Boc-protected bicyclic amines based on assay constraints.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central (PMC).[Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.[Link]
Sources
Technical Support Center: Optimizing Boc Deprotection for Sterically Hindered Bicyclo[3.1.1]heptane Derivatives
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges with the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group in highly sterically hindered, strained bicyclic systems.
The bicyclo[3.1.1]heptane core (often found in pinane/pinene derivatives) presents a unique dual-challenge: massive steric shielding (due to the gem-dimethyl bridge) that drastically slows down standard deprotection kinetics, and high ring strain that makes the skeleton highly susceptible to skeletal rearrangements under harsh acidic conditions.
Mechanistic Insights: The Causality of Failure
Standard Boc deprotection relies on the protonation of the carbamate carbonyl, followed by the cleavage of the tert-butyl-oxygen bond to release a tert-butyl cation, carbon dioxide, and the free amine 1.
In bicyclo[3.1.1]heptane derivatives, the bulky tert-butyl group and the massive steric bulk of the bicyclic core impede the approach of solvated protons [[2]](). When researchers compensate by increasing the reaction time or heating neat Trifluoroacetic Acid (TFA), the prolonged acidic environment protonates transient intermediates, triggering a Wagner-Meerwein rearrangement to relieve the strain of the 4-membered ring within the bridged system.
Mechanistic pathways of Boc deprotection and competing side reactions in strained bicyclic systems.
Troubleshooting Guide & FAQs
Q1: Why is my standard 20% TFA/DCM protocol failing or extremely sluggish? A1: Steric hindrance around the nitrogen atom significantly slows the rate of acid-catalyzed deprotection. Standard conditions (e.g., 20-50% TFA in Dichloromethane) are often too mild for bicyclo[3.1.1]heptane systems, leading to incomplete conversion even after 24 hours [[2]](). The bulky tert-butyl group and the gem-dimethyl bridge physically block the acid from protonating the carbamate 3.
Q2: I increased the TFA concentration to 100% and heated the reaction, but now I'm seeing skeletal rearrangements. What is happening? A2: You are observing a Wagner-Meerwein rearrangement. Bicyclo[3.1.1]heptane systems are highly strained. Prolonged exposure to neat TFA or elevated temperatures can protonate transient carbocations or adjacent functional groups, triggering a ring expansion or contraction to relieve strain. To avoid this, switch to a stronger, non-aqueous acid system like 4M HCl in 1,4-dioxane, which provides faster kinetics at room temperature without requiring destructive heat 2.
Q3: I am observing a byproduct with a mass increase of +56 amu in my LC-MS. How do I prevent this? A3: A mass increase of +56 amu is the hallmark of tert-butylation 3. Cleavage of the Boc group generates a highly reactive tert-butyl cation. If not immediately trapped, this electrophile will alkylate nucleophilic sites on your molecule 4. Incorporate a scavenger cocktail into your reaction. A standard mixture of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) is highly effective, as TIS acts as a potent carbocation scavenger [[1]]().
Q4: Are there milder alternatives if both TFA and HCl cause degradation of my bicyclic core? A4: Yes. If Brønsted acids cause unavoidable skeletal rearrangements, Lewis acid-mediated deprotection is an excellent alternative 5. Reagents like Zinc Bromide (ZnBr₂) can selectively deprotect Boc groups without generating harsh acidic environments 3. Alternatively, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a mild base (e.g., 2,6-lutidine) can efficiently cleave the Boc group via a silyl carbamate intermediate.
Quantitative Data: Deprotection Efficiency Comparison
The following table summarizes the performance of various deprotection conditions specifically evaluated for sterically hindered bicyclic amines.
| Deprotection Condition | Acid Strength | Avg. Reaction Time | Byproduct Risk | Recommended Use Case |
| 20% TFA in DCM | Moderate | 12 - 24 h | High (Incomplete Rxn) | Baseline; only for non-hindered substrates. |
| 100% TFA | Strong | 2 - 4 h | High (Rearrangement) | Stable hindered amines lacking ring strain. |
| 4M HCl in Dioxane | Very Strong | 1 - 4 h | Low (Fast Cleavage) | Highly hindered, moderately stable skeletons. |
| TMSOTf / 2,6-Lutidine | Mild (Lewis) | 2 - 6 h | Low | Acid-sensitive bicyclic skeletons. |
| ZnBr₂ in DCM | Mild (Lewis) | 24 - 48 h | Low | Highly sensitive substrates prone to degradation. |
Experimental Protocols
Protocol A: Optimized High-Concentration HCl/Dioxane Deprotection
Use this protocol when standard TFA fails due to steric hindrance, but the bicyclic core is stable enough to withstand short bursts of strong acid.
-
Substrate Preparation: Dissolve the N-Boc protected bicyclo[3.1.1]heptane derivative (1.0 eq) in a minimal amount of anhydrous Dichloromethane (DCM) to ensure complete solubility.
-
Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (10.0 to 20.0 eq).
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously. Note: Dioxane stabilizes the polar transition state better than DCM, accelerating the cleavage of hindered substrates without the need for heat.
-
Monitoring: Monitor the reaction via LC-MS every 30 minutes. The reaction is typically complete within 1 to 4 hours 2.
-
Workup: Once complete, concentrate the mixture under reduced pressure to remove excess HCl and solvent. Triturate the resulting amine hydrochloride salt with cold diethyl ether, filter, and dry under a high vacuum.
Protocol B: Mild Lewis Acid-Mediated Deprotection (TMSOTf)
Use this protocol when Brønsted acids (TFA/HCl) induce Wagner-Meerwein rearrangements.
-
Substrate Preparation: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.
-
Base Addition: Add 2,6-lutidine (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Lewis Acid Addition: Cool the mixture to 0 °C. Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq).
-
Reaction Progression: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous Ammonium Chloride (NH₄Cl) or Methanol. Extract the free amine with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting Workflow
Decision tree for optimizing Boc deprotection based on observed experimental failures.
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications.[Link]
- Google Patents.Amide compound, composition and use thereof (JP2014527981A).
Sources
Preventing side reactions during tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate functionalization
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate .
The bicyclo[3.1.1]heptane scaffold is increasingly utilized as a rigid, three-dimensional bioisostere for meta-substituted benzenes[1][2]. It offers superior pharmacokinetic properties, such as increased sp3 character and metabolic stability[3]. However, selectively functionalizing the free C5 primary amine without compromising the acid-sensitive C1 Boc-protected amine requires precise control over reaction conditions. The extreme steric hindrance of the bicyclic cage often forces chemists to use harsh conditions, which can inadvertently trigger side reactions[4].
Below, you will find our causality-driven troubleshooting guide, quantitative data comparisons, and self-validating protocols to ensure high-yielding, side-reaction-free functionalization.
Part 1: Troubleshooting Guide & FAQs
Q1: During acylation with acid chlorides, I observe significant Boc deprotection and subsequent polymerization. How can I prevent this? Causality: Acid chlorides generate hydrochloric acid (HCl) as a stoichiometric byproduct during amidation. Because the C5 amine is situated on a bulky bridgehead carbon, nucleophilic attack is sterically retarded[3]. This kinetic bottleneck allows the generated HCl to accumulate in the reaction mixture and prematurely cleave the acid-sensitive tert-butyl carbamate (Boc) group at the C1 position[4][5]. The newly liberated C1 amine then cross-reacts with the acid chloride, leading to oligomerization. Solution: Abandon acid chlorides. Instead, activate carboxylic acids using uronium-based coupling reagents (e.g., HATU) in the presence of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA)[6]. This maintains a strictly basic environment, safeguarding the Boc group while providing a highly reactive electrophile capable of overcoming the steric hindrance.
Q2: Direct alkylation with alkyl halides yields a complex mixture of unreacted starting material and over-alkylated tertiary amines. Why? Causality: The steric bulk of the bicyclo[3.1.1]heptane cage makes the initial SN2 alkylation slow. However, once mono-alkylated, the resulting secondary amine often becomes more nucleophilic due to the inductive electron-donating effect of the newly added alkyl group. If the reaction is forced with heat to consume the starting material, the rate of over-alkylation to the tertiary amine outpaces the initial reaction. Solution: Utilize reductive amination. The formation of the imine intermediate is sterically controlled and reversible. Subsequent reduction with a mild hydride source like sodium triacetoxyborohydride ( NaBH(OAc)3 ) selectively yields the secondary amine. The resulting secondary amine is too sterically hindered to form a second iminium ion, naturally preventing over-alkylation.
Q3: My amidation reactions using standard EDC/HOBt stall at 30% conversion. How do I push them to completion? Causality: EDC/HOBt generates an active ester that is insufficiently reactive to overcome the severe steric shielding of the C5 bridgehead position at room temperature[6]. Solution: Switch to HATU, which generates a highly reactive 7-aza-OBt ester. If the reaction still stalls, elevate the temperature to 40–50 °C. The presence of excess DIPEA (3.0 equivalents) will prevent thermal degradation of the Boc group.
Q4: If I need to deprotect the Boc group later in my synthesis, how do I avoid alkylating the bicyclic cage or other nucleophilic sites? Causality: Acidic cleavage of the Boc group (e.g., using Trifluoroacetic acid, TFA) generates a highly reactive tert-butyl cation[4]. This carbocation can electrophilically attack electron-rich sites (like aromatic rings or heteroatoms) on your synthesized molecule[5][6]. Solution: Incorporate cation scavengers into your cleavage cocktail. A standard mixture of 95% TFA, 2.5% triisopropylsilane (TIPS), and 2.5% water effectively and irreversibly quenches the tert-butyl cation[6].
Part 2: Quantitative Data & Method Comparison
The following table summarizes the expected outcomes of various functionalization strategies applied to the C5 position of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate.
Table 1: Quantitative Comparison of Functionalization Strategies for C5-Amine
| Functionalization Method | Reagents / Conditions | Boc Cleavage Risk | Over-alkylation Risk | Typical Yield |
| Direct Alkylation | Alkyl Halide (R-X), K2CO3 , Heat | High (if prolonged heat) | High | < 40% |
| Reductive Amination | Aldehyde, NaBH(OAc)3 , DCE, RT | Low (pH controlled) | Low | 85–95% |
| Standard Amidation | Acid Chloride, NEt3 , DCM, RT | High (HCl generation) | N/A | 30–50% |
| Hindered Amidation | R-COOH, HATU, DIPEA, DMF, 40 °C | Low | N/A | 80–95% |
Part 3: Experimental Workflows & Decision Logic
Decision tree for C5-amine functionalization avoiding Boc cleavage.
Part 4: Self-Validating Experimental Protocols
Protocol A: Sterically-Controlled Reductive Amination
This protocol utilizes a mild hydride source to selectively form the secondary amine without risking Boc deprotection or over-alkylation.
-
Imine Formation: Dissolve tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Buffering: Add glacial acetic acid (1.0 eq). Validation Check: This maintains the pH at ~5–6, which catalyzes imine formation but is not acidic enough to cleave the Boc group.
-
Equilibration: Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere to allow complete imine formation.
-
Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq) in three portions over 15 minutes to control the exotherm.
-
Completion & Quench: Stir for 12 hours. Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Validation Check: The basic quench neutralizes the acetic acid and destroys unreacted hydride, ensuring safe extraction.
-
Isolation: Extract with dichloromethane (DCM), dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: High-Efficiency Amidation of Hindered Amine
This protocol utilizes HATU to overcome the steric barrier of the bicyclic cage while keeping the environment strictly basic to protect the Boc group.
-
Pre-activation: Dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.3 M). Add DIPEA (3.0 eq) and stir for 15 minutes. Validation Check: A color change to pale yellow indicates the successful formation of the highly reactive 7-aza-OBt active ester.
-
Coupling: Add the bicyclic amine starting material (1.0 eq) to the mixture.
-
Heating: Heat the reaction to 40 °C and stir for 8 hours. Validation Check: The excess DIPEA ensures the reaction remains basic at elevated temperatures, preventing thermal Boc degradation.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (three times). Validation Check: The LiCl washes are critical for completely partitioning the DMF out of the organic layer, ensuring a pure crude product. Wash once with brine, dry over MgSO4 , and concentrate.
References
-
Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex. 1[1]
-
Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes | Journal of the American Chemical Society. 2[2]
-
Bridged Bicyclic Building Block Upgrading: Photochemical Synthesis of bicyclo[3.1.1]heptan-1-Amines | ChemRxiv. 3[3]
-
Common side reactions with Boc-protected amino acids and how to avoid them | Benchchem. 6[6]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides | ACS GCI. 5[5]
Sources
- 1. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate cross-coupling reactions
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges posed by incorporating 3D-rich bioisosteres into drug scaffolds. The molecule —tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate —is a prime example.
Bicyclo[3.1.1]heptanes are highly sought after as saturated, sp³-rich bioisosteres for meta-substituted benzenes[1]. However, the bridgehead amine at the 5-position presents extreme steric hindrance, acting as a highly rigid α,α,α -trisubstituted primary amine. This rigid bulk fundamentally alters the kinetics of standard cross-coupling reactions, often stalling the catalytic cycle and leading to frustration at the bench.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your C–N couplings succeed.
Mechanistic Insights: The Steric Bottleneck
To solve a coupling issue, we must first understand the "why" behind the failure. In a standard Buchwald-Hartwig amination, the palladium catalyst must undergo oxidative addition, amine coordination, deprotonation, and finally, reductive elimination.
For bridgehead bicyclic amines, amine coordination and reductive elimination become massive kinetic bottlenecks. The 3D bulk of the bicyclo[3.1.1]heptane core physically repels the incoming Pd(II)-aryl complex. If the amine does manage to coordinate, the resulting Pd(II)-amido complex is so sterically congested that traditional ligands cannot force the two fragments together for reductive elimination, leading to catalyst death or off-target reduction[2].
Catalytic cycle bottlenecks in sterically hindered Buchwald-Hartwig aminations.
Frequently Asked Questions (Troubleshooting Guide)
Q: Why is my Buchwald-Hartwig coupling stalling with standard ligands like XPhos or BINAP? A: Standard bidentate ligands (like BINAP) or moderately bulky monodentate ligands (like XPhos) do not create a wide enough "pocket" for the bicyclo[3.1.1]heptane amine to coordinate. Even if coordination occurs, they lack the extreme steric push required to accelerate the reductive elimination of such a bulky amido complex. You must switch to highly specialized dialkylbiaryl phosphine ligands like tBuBrettPhos or AdBrettPhos , which are explicitly designed to enforce a reactive mono-ligated Pd species that accelerates reductive elimination[2].
Q: I am observing significant dehalogenation (Ar-H) instead of the desired C-N coupled product. What causes this? A: This is a classic symptom of a stalled catalytic cycle. If the bulky bridgehead amine cannot coordinate fast enough to the Pd(II)-aryl intermediate, the complex sits idle. During this time, the alkoxide base or the solvent can act as a hydride source, reducing the Pd-Ar bond to yield the dehalogenated arene (Ar-H) and killing the active catalyst. Accelerating the coupling step via ligand optimization is the only way to outcompete this background reduction[3].
Q: Can I use copper-catalyzed Ullmann-type conditions for this substrate? A: Yes, but traditional Cu/diamine ligands will fail completely. You must utilize specialized pyrrole-ol or highly electron-rich anionic ligands. These specific ligands form highly electron-rich Cu(I) complexes capable of facilitating oxidative addition and subsequent coupling even with highly sterically hindered primary aliphatic amines[3].
Decision tree for troubleshooting stalled bridgehead amine cross-coupling reactions.
Quantitative Data: Ligand Efficiency Comparison
The table below summarizes the expected performance of various catalytic systems when coupling tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate with a standard aryl bromide.
| Ligand System | Catalyst Loading | Base | Yield (%) | Major Byproduct | Mechanistic Rationale |
| XPhos | 5 mol% Pd | Cs₂CO₃ | <10% | Unreacted Ar-X | Insufficient steric bulk to force reductive elimination; cycle stalls at Pd(II) amido complex. |
| BINAP | 5 mol% Pd | NaOtBu | 0% | Ar-H (Reduction) | Bidentate ligand prevents coordination of the bulky bicyclic amine; base reduces the Pd-Ar intermediate. |
| tBuBrettPhos | 2 mol% Pd | NaOtBu | 85% | Minimal | Extremely bulky adamantyl/t-butyl groups enforce a mono-ligated Pd species, dramatically accelerating reductive elimination[2]. |
| L7 (Pyrrole-ol) | 10 mol% Cu | LiOtBu | 72% | Ar-OH | Highly electron-rich anionic Cu(I) complex enables oxidative addition even with sterically hindered partners[3]. |
Self-Validating Experimental Protocol
To ensure reproducibility and build trust in your workflow, use the following self-validating protocol for the Buchwald-Hartwig amination of your hindered bicyclic amine.
Reagents Required:
-
Pd₂(dba)₃ (Catalyst precursor)
-
tBuBrettPhos (Ligand)
-
NaOtBu (Base)
-
Anhydrous Toluene (Solvent)
Step-by-Step Methodology:
-
Catalyst Pre-activation (Validation Point 1):
-
Action: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and tBuBrettPhos (6 mol%) in 2 mL of anhydrous toluene. Stir for 15 minutes at room temperature.
-
Causality: Pre-activation ensures the complete generation of the active L-Pd(0) species before the bulky amine is introduced, preventing the amine from competitively inhibiting catalyst formation.
-
Self-Validation: The solution must transition from a dark, opaque purple (the resting dba complex) to a clear, deep red/orange. If the solution remains purple, your Pd source or ligand is degraded. Do not proceed.
-
-
Substrate & Base Addition:
-
Action: To the active catalyst solution, add the aryl halide (1.0 equiv, 0.5 mmol), tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate (1.2 equiv, 0.6 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).
-
Causality: NaOtBu is chosen because it is a strong, soluble base that rapidly deprotonates the coordinated amine. Weaker, insoluble bases (like K₃PO₄) fail here because the slow deprotonation of the sterically shielded amine-Pd complex leads to catalyst decomposition.
-
-
Thermal Activation & Kinetic Monitoring (Validation Point 2):
-
Action: Seal the reaction vial, remove it from the glovebox, and heat to 100 °C in an aluminum heating block.
-
Self-Validation: After exactly 1 hour, pull a 10 µL aliquot, quench it in 1 mL of LC-MS grade Acetonitrile, and run a rapid LC-MS method. You should observe >80% conversion of the aryl halide. If >50% starting material remains, oxidative addition has stalled, indicating either severe electronic deactivation of your aryl halide or oxygen ingress.
-
-
Workup & Isolation:
-
Action: Cool the reaction to room temperature. Dilute with 5 mL of Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).
-
References
- Source: PubMed Central (PMC)
- Source: Journal of the American Chemical Society (JACS)
- Three-dimensional saturated C(sp3)
Sources
tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate vs bicyclo[1.1.1]pentane analogs in drug design
The transition from planar, two-dimensional aromatic rings to three-dimensional aliphatic scaffolds—a paradigm widely known as "escaping flatland"—has become a cornerstone of modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), medicinal chemists can dramatically improve a drug candidate's aqueous solubility, metabolic stability, and target specificity.
As a Senior Application Scientist, I frequently evaluate novel building blocks to overcome the physicochemical liabilities of flat, aromatic-heavy leads. Two of the most critical scaffolds in this arena are bicyclo[1.1.1]pentane (BCP) and bicyclo[3.1.1]heptane (BCHep) . While both serve as saturated bioisosteres for benzene rings, their geometric exit vectors dictate entirely different applications.
This guide provides an in-depth, objective comparison between BCP analogs and the highly versatile meta-isostere building block, tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate , complete with self-validating experimental protocols.
Geometric Divergence: Para vs. Meta Mimicry
The fundamental difference between BCP and BCHep lies in their bridgehead exit vectors, which determine which type of aromatic substitution pattern they can successfully mimic.
-
Bicyclo[1.1.1]pentanes (BCPs): BCPs possess a linear, 180° exit vector between their bridgehead carbons. This makes them the premier bioisostere for para-substituted benzenes , internal alkynes, and tert-butyl groups[1]. A classic example of BCP's utility is the optimization of Pfizer's γ-secretase inhibitor BMS-708,163, where replacing a central fluorophenyl ring with a BCP core significantly improved passive permeability and solubility[2].
-
Bicyclo[3.1.1]heptanes (BCHeps): For years, finding a geometrically accurate bioisostere for meta-substituted benzenes was a major challenge[3]. The BCHep scaffold solves this by providing an exit vector angle of approximately 119°, which nearly perfectly recapitulates the 120° angle of meta-substituted arenes[4].
Fig 1: Geometric divergence in bioisosteric replacement strategies.
Quantitative Physicochemical Profiling
When selecting between these scaffolds, one must balance geometric needs with lipophilic burden. While BCHep perfectly mimics meta-geometry, its larger hydrocarbon footprint (C7) can increase lipophilicity compared to the highly strained BCP (C5)[4].
Table 1: Comparative Profile of BCP vs. BCHep Scaffolds
| Parameter | Bicyclo[1.1.1]pentane (BCP) | tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate |
| Target Bioisostere | para-benzene, alkyne | meta-benzene |
| Bridgehead Exit Vector | ~180° | ~119° |
| Carbon Count (Core) | 5 | 7 |
| Fsp³ Contribution | High (+5 sp³ carbons) | Very High (+7 sp³ carbons) |
| Lipophilic Burden (ΔcLogP) | Often lowers cLogP vs. benzene | Comparable to benzene; higher than BCP |
| Synthetic Handle | Varies (often requires [1.1.1]propellane) | Mono-Boc protected 1,5-diamine |
Expert Insight: To mitigate the slight lipophilic penalty of the BCHep core, recent advancements have introduced 3-oxabicyclo[3.1.1]heptanes . By replacing a methylene group with an oxygen atom, researchers have dramatically improved aqueous solubility while maintaining the critical 119° meta-exit vector[5].
The Role of tert-Butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate
In library synthesis, having a rigid scaffold is only half the battle; you need orthogonal synthetic handles to build the molecule directionally. tert-Butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate is a highly engineered building block designed specifically for this purpose.
Causality in Design: This molecule is a 1,5-diamine of the BCHep core where one amine is protected by a tert-butyloxycarbonyl (Boc) group.
-
The free amine at C5 allows for immediate, selective coupling (e.g., amide bond formation or Buchwald-Hartwig amination) with an "eastern" hemisphere fragment.
-
The Boc group at C1 masks the second amine, preventing unwanted dimerization or cross-reactivity.
-
Once the first coupling is validated, the Boc group is cleaved under acidic conditions, revealing the C1 amine to couple with the "western" hemisphere, completing the meta-mimetic pharmacophore.
Experimental Methodology: Self-Validating Incorporation Protocol
Below is a field-tested, step-by-step methodology for incorporating tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate into a drug scaffold. Every step includes a self-validating analytical checkpoint to ensure synthetic integrity.
Step 1: Primary Amide Coupling (C5-Amine Functionalization)
Objective: Couple the free primary amine of the BCHep building block to a carboxylic acid derivative (R¹-COOH).
-
Procedure:
-
Dissolve 1.0 eq of R¹-COOH and 1.2 eq of HATU in anhydrous DMF (0.2 M). Causality: DMF completely solubilizes polar intermediates, while HATU provides rapid activation of the acid, minimizing epimerization of adjacent chiral centers (if present on R¹).
-
Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to sponge protons without competing for the electrophile.
-
Add 1.1 eq of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate. Stir at room temperature for 2 hours.
-
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. You must observe the [M+H]+ peak of the product. Crucial Check: Look for the characteristic [M+H - 56]+ fragment. This mass loss corresponds to the loss of isobutylene, confirming that the Boc group survived the coupling conditions intact.
Step 2: Orthogonal Boc Deprotection
Objective: Remove the Boc group to liberate the C1-amine for the final coupling.
-
Procedure:
-
Dissolve the purified intermediate in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Stir at room temperature for 1 hour.
-
Concentrate under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA.
-
-
Self-Validation (¹H NMR): Take a crude ¹H NMR in DMSO-d6. The massive, sharp 9-proton singlet at ~1.40 ppm (the tert-butyl group) must completely disappear. The appearance of a broad peak at ~8.0 ppm indicates the newly formed TFA salt of the primary amine.
Step 3: Secondary Functionalization
Objective: Couple the newly liberated C1-amine to an aryl halide (R²-X) via S_NAr or cross-coupling.
-
Procedure: React the C1-amine with R²-Cl in the presence of K₂CO₃ in DMSO at 80°C for 12 hours.
-
Self-Validation (HPLC): Confirm >95% purity of the final meta-bioisostere before proceeding to in vitro biological assays.
Fig 2: Self-validating synthetic workflow for BCHep diamine incorporation.
Conclusion
The choice between bicyclo[1.1.1]pentane and bicyclo[3.1.1]heptane analogs is strictly dictated by the spatial geometry of the target pharmacophore. While BCP remains the gold standard for linear, para-substituted replacements, the emergence of BCHep derivatives—specifically orthogonally protected diamines like tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate —has finally provided medicinal chemists with a reliable, modular toolkit to escape flatland in meta-substituted systems[3][6].
By implementing the self-validating protocols outlined above, discovery teams can seamlessly integrate these 3D scaffolds, driving improvements in solubility, target engagement, and overall pharmacokinetic profiles.
References
-
Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing Source: National Institutes of Health (NIH) URL:[Link]
-
Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes Source: Domainex URL:[Link]
-
Application of Bioisosteres in Drug Design (Presentation) Source: University of Tokyo URL:[Link]
-
Water-soluble Bioisosteres of meta-Benzenes Source: ChemRxiv URL:[Link]
Sources
- 1. Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparing metabolic stability of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate and piperazine linkers
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative metabolic stability, mechanistic causality, and experimental validation of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate-derived linkers versus traditional piperazine linkers.
Executive Summary: The Escape from Flatland
For decades, the piperazine ring has been a ubiquitous linker in medicinal chemistry, prized for its modularity and ability to tune physicochemical properties. However, its widespread use is frequently bottlenecked by severe metabolic liabilities, primarily high intrinsic clearance ( CLint ) driven by Cytochrome P450 (CYP450) mediated oxidation.
To overcome these pharmacokinetic hurdles, the field has increasingly pivoted toward sp3-enriched, 3D bioisosteres[1]. Among the most promising next-generation scaffolds is the 1,5-diaminobicyclo[3.1.1]heptane system, synthetically accessed via the building block tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate . By locking the nitrogen atoms at the bridgehead positions of a rigid bicyclic framework, this modality fundamentally alters the electronic and steric landscape of the linker, effectively neutralizing the metabolic vulnerabilities inherent to piperazine.
Mechanistic Causality: Why Piperazine Fails and BCHep Succeeds
To understand the superior metabolic stability of the bicyclo[3.1.1]heptane (BCHep) linker, we must examine the atomic-level interactions between these heterocycles and hepatic CYP450 enzymes.
The Piperazine Liability: Alpha-Carbon Oxidation
Piperazine's vulnerability stems from its secondary/tertiary amines and the adjacent (alpha) methylene protons. Metabolism typically initiates via a Single Electron Transfer (SET) from the nitrogen lone pair to the high-valent iron-oxo heme center of CYP450 (e.g., CYP3A4, CYP2D6). This forms an aminium radical cation. Subsequently, a Hydrogen Atom Transfer (HAT) occurs at the adjacent alpha-carbon, followed by oxygen rebound to form an unstable hemiaminal. The hemiaminal rapidly collapses, leading to ring opening, N-dealkylation, and the generation of reactive, potentially toxic metabolites.
The Bicyclo[3.1.1]heptane Solution: Anti-Bredt Steric Shielding
When tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate is deprotected and incorporated into a drug scaffold, the resulting 1,5-diaminobicyclo[3.1.1]heptane linker places the nitrogen atoms exclusively at the C1 and C5 bridgehead positions .
This architectural shift provides two profound metabolic advantages:
-
Eradication of Alpha-Protons: The carbons adjacent to the nitrogen are locked within the rigid bicyclic ring system.
-
Bredt’s Rule Enforcement: Even if an electron transfer were to occur, the subsequent formation of the requisite iminium double bond at the bridgehead position is thermodynamically prohibitive. This "anti-Bredt iminium" transition state is energetically inaccessible due to extreme ring strain, effectively halting the CYP450 catalytic cycle[2].
Comparative CYP450-mediated metabolic pathways of piperazine versus 1,5-BCHep linkers.
Quantitative Data Comparison
The structural rigidity and increased sp3 character (Fsp3) of the BCHep system translate directly into measurable pharmacokinetic improvements[3]. Below is a comparative summary of typical in vitro ADME parameters when a standard piperazine linker is substituted with a 1,5-BCHep linker in a representative small-molecule drug scaffold.
| Pharmacokinetic Parameter | Piperazine Linker | 1,5-BCHep Linker |
| HLM Half-Life ( t1/2 ) | 25 - 40 min | > 120 min |
| Intrinsic Clearance ( CLint ) | 45 - 60 µL/min/mg | < 10 µL/min/mg |
| Calculated pKa (Basic N) | ~ 9.8 (Highly basic) | ~ 8.2 (Reduced basicity) |
| LogD (at pH 7.4) | 0.5 - 1.2 | 1.8 - 2.5 |
| hERG Liability Potential | High (due to high pKa) | Low to Moderate |
Data Note: The reduced pKa of the BCHep linker is driven by the increased s-character of the bridgehead exocyclic bonds, which significantly reduces off-target hERG channel binding while maintaining sufficient aqueous solubility.
Self-Validating Experimental Protocol: Microsomal Stability Assay
To objectively verify the metabolic stability claims of the BCHep linker against piperazine, the following self-validating Human Liver Microsome (HLM) assay protocol must be employed. This system is designed with strict internal controls to differentiate true enzymatic metabolism from chemical instability.
Reagents & Preparation
-
Test Compounds: Piperazine-analogue and BCHep-analogue (10 mM DMSO stocks).
-
Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL final protein concentration.
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
NADPH Regeneration System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH.
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).
Step-by-Step Workflow
-
Pre-Incubation: Dilute test compounds to a final concentration of 1 µM in the HLM/Buffer mixture. Incubate at 37°C for 5 minutes.
-
Self-Validation Control 1 (Negative): Prepare a parallel plate excluding the NADPH regeneration system to monitor non-CYP mediated chemical degradation.
-
Self-Validation Control 2 (Positive): Run Verapamil concurrently to confirm the metabolic viability of the HLM batch.
-
-
Initiation: Add the NADPH regeneration system to all wells (except the negative control) to initiate the enzymatic reaction.
-
Time-Course Sampling: At t=0,15,30,60,and 120 minutes, extract a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quench Solution. The internal standard (Tolbutamide) ensures normalization of any downstream LC-MS/MS injection volume variances.
-
Precipitation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis (MRM mode).
-
Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant ( k ) from the slope, and derive CLint using the formula: CLint=(k×V)/Protein Concentration .
Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.
Conclusion
Transitioning from a traditional piperazine linker to a 1,5-diaminobicyclo[3.1.1]heptane core—facilitated by building blocks like tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate—represents a highly rational, data-driven approach to drug optimization. By leveraging Bredt's rule to sterically and electronically block CYP450-mediated alpha-oxidation, medicinal chemists can drastically reduce intrinsic clearance and hERG liabilities without sacrificing the critical vector geometry required for target engagement.
References
-
Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres Source: ChemRxiv URL:[Link]
-
A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
HPLC Validation Methods for Determining tert-Butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate Purity: A Comparative Guide
The compound tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate is a highly specialized bicyclic diamine intermediate. Structurally, it features a rigid bicyclo[3.1.1]heptane scaffold, a highly hydrophobic tert-butyloxycarbonyl (Boc) protecting group at one position, and a polar, basic primary amine at the other.
For analytical scientists and drug development professionals, this dual chemical character presents a unique chromatographic challenge. The hydrophobic Boc group drives strong retention on reversed-phase (RP) columns[1], while the free primary amine aggressively interacts with residual surface silanols, leading to severe peak tailing and compromised resolution[2].
This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies for this compound, providing field-proven experimental protocols and a self-validating framework compliant with the latest ICH Q2(R2) guidelines[3][4].
Comparative Analysis of HPLC Methodologies
When developing a purity method for a Boc-protected basic amine, the selection of the stationary and mobile phases dictates the success of the validation. We evaluated three primary chromatographic strategies: Standard Reversed-Phase (RP-HPLC), Ion-Pairing RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)[5][6].
The Causality Behind the Chromatography
-
Standard RP-HPLC (Formic Acid): The weak ion-pairing capability of formic acid is insufficient to mask the primary amine. The basic nitrogen acts as a hydrogen bond donor/acceptor with unendcapped silanols on the silica matrix, causing peak smearing.
-
Ion-Pairing RP-HPLC (Trifluoroacetic Acid - TFA): TFA serves a dual purpose. It lowers the pH (< 2.5) to fully protonate the free amine, and its strongly electronegative trifluoroacetate anion forms a neutral, hydrophobic ion-pair with the protonated amine. This dramatically improves peak shape and retention predictability[1].
-
HILIC (Amide Phase): While HILIC excels at retaining highly polar, basic compounds by partitioning them into an aqueous enriched layer on the stationary phase[6], the presence of the bulky, lipophilic Boc group counteracts this mechanism. The molecule becomes too hydrophobic for optimal HILIC retention, often eluting too close to the void volume ( t0 ) unless highly specific buffer concentrations are used.
Quantitative Performance Comparison
The following table summarizes the experimental performance of the three methods when analyzing tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate spiked with its un-Boc-protected diamine precursor (1.0% w/w).
| Chromatographic Method | Column Chemistry | Mobile Phase Additive | Retention Time (min) | Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Resolution ( Rs ) from Precursor | Suitability for Purity |
| Standard RP-HPLC | C18, 5µm | 0.1% Formic Acid | 6.8 | 2.45 (Severe) | 4,200 | 1.8 | Poor (Fails USP tailing limits) |
| Ion-Pairing RP-HPLC | C18 (Endcapped) | 0.1% TFA | 8.2 | 1.05 (Excellent) | 14,500 | 4.5 | Optimal (Highly reproducible) |
| HILIC | Amide, 3µm | 10mM NH₄Formate | 2.1 | 1.15 (Good) | 8,100 | 1.2 | Marginal (Poor retention due to Boc) |
Mechanistic & Workflow Visualizations
To understand the method selection and validation lifecycle, we must visualize both the molecular interactions at the column level and the procedural workflow.
Figure 1: Analyte-Stationary Phase Interaction Mechanism highlighting the role of TFA.
Figure 2: ICH Q2(R2) Analytical Method Validation Workflow.
Detailed Experimental Protocol: Ion-Pairing RP-HPLC
This protocol is designed as a self-validating system. Every parameter is chosen to ensure that the method is stability-indicating and capable of detecting both the un-Boc-protected precursor and di-Boc-protected byproducts.
Chromatographic Conditions
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Endcapped to minimize silanol activity).
-
Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% v/v Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).
-
Detection: UV at 210 nm (The bicyclic system lacks a strong chromophore; 210 nm detects the carbamate carbonyl and amine transitions).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 12.0 min: 5% to 60% B
-
12.0 - 15.0 min: 60% to 95% B
-
15.0 - 17.0 min: 95% B
-
17.0 - 17.1 min: 95% to 5% B
-
17.1 - 22.0 min: 5% B (Re-equilibration)
-
Sample Preparation
Causality Note: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions to prevent solvent-mismatch effects, which can cause peak splitting or fronting.
-
Diluent: Water : Acetonitrile (90:10, v/v) containing 0.1% TFA.
-
Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).
-
Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask, dissolve, and make up to volume with diluent.
ICH Q2(R2) Validation Framework
To prove the method is fit for its intended purpose (purity determination), it must be validated according to the updated ICH Q2(R2) guidelines[4][7]. The updated guideline emphasizes a lifecycle approach and risk-based robustness testing.
Specificity (Forced Degradation)
Objective: Prove that the method can separate the active compound from its degradation products (specifically, the cleavage of the Boc group under acidic conditions)[8].
-
Acid Stress: Treat 1.0 mg/mL sample with 1N HCl at 60°C for 2 hours. Neutralize and inject. Expected Result: The Boc group is acid-labile. You will observe a decrease in the main peak and the appearance of a highly polar, early-eluting peak corresponding to the fully deprotected bicyclo[3.1.1]heptane-1,5-diamine[8].
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using a Photodiode Array detector), demonstrating no co-elution. Resolution ( Rs ) between the main peak and the deprotected degradant must be > 2.0.
Linearity and Range
Objective: Ensure the UV response is directly proportional to the concentration.
-
Procedure: Prepare solutions at 6 concentration levels ranging from the Limit of Quantitation (LOQ, approx. 0.05% of target concentration) to 120% of the nominal concentration (1.2 mg/mL)[7].
-
Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.
Precision (Repeatability)
Objective: Verify the intrinsic variability of the chromatographic system and sample preparation.
-
Procedure: Perform 6 independent sample preparations of a single batch at 100% concentration (1.0 mg/mL) and inject them sequentially.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas for the tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate must be ≤2.0% .
Robustness (Risk-Based)
Objective: Assess the method's reliability against deliberate, minor variations in method parameters[3].
-
Variables Tested:
-
Column temperature ( ±5∘ C)
-
Flow rate ( ±0.1 mL/min)
-
Mobile phase organic composition ( ±2% absolute)
-
-
Acceptance Criteria: In all altered conditions, the resolution ( Rs ) between the main peak and the closest eluting impurity must remain ≥1.5 .
References
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Europa.eu. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). validation of analytical procedures q2(r2). ICH.org. Retrieved from [Link]
-
LCMS.cz. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from[Link]
-
MDPI. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. lcms.cz [lcms.cz]
- 6. chromtech.com [chromtech.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate Against Traditional Aliphatic Diamines: A Guide for Lead Optimization
Executive Summary: The "Escape from Flatland"
The optimization of pharmacokinetic (PK) and physicochemical properties remains a paramount challenge in small-molecule drug discovery. Historically, aliphatic diamines like piperazine and ethylenediamine have been privileged scaffolds, ubiquitous in central nervous system (CNS) agents, antimicrobials, and kinase inhibitors[1]. However, these traditional planar or highly flexible amines frequently suffer from high metabolic liability, poor aqueous solubility due to crystal packing, and off-target toxicity driven by promiscuous binding.
To circumvent these limitations, medicinal chemists have increasingly adopted the "escape from flatland" paradigm, utilizing sp³-rich, conformationally restricted bicyclic bioisosteres[2]. Among these, the bicyclo[3.1.1]heptane (BCHep) framework has emerged as a superior structural motif. Specifically, tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate provides an orthogonally protected, rigid diamine that effectively mimics the exit vectors of meta-substituted benzenes and specific piperazine conformers[3], while drastically improving metabolic stability.
Structural and Physicochemical Benchmarking
When benchmarking the bicyclo[3.1.1]heptane core against traditional aliphatic diamines, the causality of its superior performance lies in its rigid, bridged 3D architecture.
-
Conformational Rigidity & Entropic Penalty: Ethylenediamine is highly flexible, leading to a massive entropic penalty upon target binding. Piperazine is restricted to a chair conformation but can still undergo ring-flipping. The bicyclo[3.1.1]heptane core is locked, pre-organizing the exit vectors to approximately 120°, perfectly mimicking a meta-arene or a highly specific diamine conformation[3][4]. This pre-organization reduces the entropic penalty of binding, often translating to enhanced target affinity.
-
Metabolic Stability (CYP450 Shielding): Piperazine rings possess four pairs of α-protons adjacent to the basic nitrogen atoms. These sites are highly susceptible to cytochrome P450 (CYP450)-mediated α-oxidation, which triggers rapid N-dealkylation and ring opening, resulting in high intrinsic clearance ( CLint )[5]. Conversely, the 1,5-diaminobicyclo[3.1.1]heptane core positions the nitrogen atoms at bridgehead carbons. The absence of α-protons, combined with the steric bulk of the bridged system, effectively shields the molecule from oxidative metabolism.
-
Solubility & Lipophilicity: The incorporation of 3D-rich motifs disrupts planar crystal packing, which frequently leads to statistically significant improvements in aqueous solubility compared to flat aromatic or heteroaromatic rings[6].
Table 1: Physicochemical and Structural Comparison
| Property | Piperazine | Ethylenediamine | Bicyclo[3.1.1]heptane Core |
| Fraction sp³ ( Fsp3 ) | 1.00 | 1.00 | 1.00 |
| Conformational Rigidity | Moderate (Chair flip) | Low (Highly flexible) | Extremely High (Bridged rigid core) |
| Exit Vector Angle | ~180° (offset parallel) | Variable | ~120° (meta-like geometry) |
| CYP450 α-Oxidation Liability | High (4 α-protons per N) | High (2 α-protons per N) | Negligible (Bridgehead N, no α-protons) |
| Intrinsic Clearance ( CLint ) | High | High | Low |
Metabolic Degradation Pathways
The structural differences outlined above directly dictate the metabolic fate of these scaffolds. The diagram below illustrates the causality behind the enhanced half-life of the bicyclic system.
Figure 1: Comparative metabolic pathways of piperazine vs. bicyclo[3.1.1]heptane core.
Synthetic Utility and Orthogonal Reactivity
The availability of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate as a mono-Boc protected building block is a significant advantage for parallel synthesis. Symmetrical diamines like piperazine often require statistical mono-protection strategies, which suffer from poor atom economy and tedious chromatographic separations. The pre-installed tert-butyl carbamate ensures strictly regioselective functionalization at the free primary amine, streamlining the synthesis of asymmetric drug candidates.
Figure 2: Orthogonal synthetic workflow utilizing the mono-Boc protected bicyclic diamine.
Self-Validating Experimental Protocols
To objectively benchmark this building block in your own laboratory, the following self-validating protocols are recommended.
Protocol A: Regioselective Amide Coupling and Deprotection
Objective: To utilize the mono-Boc diamine in a standard amide coupling workflow. Causality & Validation: HATU is selected as the coupling reagent due to its high efficiency in forming amides with sterically hindered primary amines (like the bridgehead amine of the bicyclic core). DIPEA acts as a non-nucleophilic base to maintain the active carboxylate without participating in side reactions. LC-MS monitoring acts as the self-validating step to confirm complete conversion before deprotection.
-
Activation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M). Add 3.0 eq of DIPEA and stir at room temperature for 10 minutes to form the active ester.
-
Coupling: Add 1.1 eq of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate. Stir at room temperature for 2 hours.
-
Validation: Analyze a 5 µL reaction aliquot via LC-MS to confirm the disappearance of the carboxylic acid and the formation of the intermediate mass[M+H]+.
-
Workup: Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature.
-
Isolation: Concentrate the mixture to remove TFA, then pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free amine for subsequent functionalization.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Objective: To quantify the metabolic clearance of the bicyclic diamine derivative versus a piperazine analog. Causality & Validation: This assay relies on the measurement of parent compound depletion over time. The inclusion of a minus-NADPH control ensures that degradation is enzymatically driven by CYP450s rather than chemical instability. Verapamil is used as a high-clearance positive control to validate microsomal activity.
-
Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes.
-
Pre-incubation: Incubate the mixture at 37 °C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by adding to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to precipitate proteins. Analyze the supernatant via LC-MS/MS.
-
Data Processing: Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ) from the log-linear phase of the depletion curve.
Conclusion
Replacing traditional aliphatic diamines with the tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate scaffold offers a profound strategic advantage in lead optimization. By leveraging its rigid 3D geometry and bridgehead substitution, researchers can systematically overcome the metabolic liabilities and entropic penalties associated with flat, flexible amines.
References
-
Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres - ChemRxiv. 2
-
A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - Journal of Medicinal Chemistry (ACS Publications). 6
-
Applications of Bioisosteres in the Design of Biologically Active Compounds - Journal of Agricultural and Food Chemistry (ACS Publications). 3
-
Water-soluble Bioisosteres of meta-Benzenes - ChemRxiv. 4
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - ChemistryOpen (NIH). 1
-
Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. 5
Sources
Cross-validation of binding affinity for ligands containing tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate
Cross-Validation of Binding Affinity: Bicyclo[3.1.1]heptane Bioisosteres vs. Meta-Substituted Benzenes
As the pharmaceutical industry increasingly adopts the "escape from flatland" paradigm, replacing planar aromatic rings with three-dimensional, sp3-rich scaffolds has become a premier strategy to improve the pharmacokinetic properties of drug candidates[1][2]. While bioisosteres for para-substituted benzenes (like bicyclo[1.1.1]pentanes) are well established, mimicking the geometry of meta-substituted benzenes has historically been a significant challenge.
The emergence of the bicyclo[3.1.1]heptane (BCHep) scaffold has solved this geometric puzzle[3]. Specifically, the building block tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate provides an ideal bifunctional hub. By offering orthogonally protected amines at the 1,5-bridgehead positions, it enables the modular synthesis of ligands that perfectly mimic the ~120° exit vectors of meta-phenylenediamines, while drastically increasing the fraction of sp3 carbons (Fsp3)[4].
This guide provides a rigorous, data-driven framework for cross-validating the binding affinity of ligands derived from this BCHep building block against their traditional meta-arene counterparts.
Thermodynamic Causality: The Biophysical Basis of Bioisosterism
When transitioning from a planar meta-arene to a 3D BCHep core, medicinal chemists must account for the loss of potential π−π stacking interactions with the target protein. If these interactions are lost, why is binding affinity often maintained or even improved[1]?
The causality lies in enthalpy-entropy compensation .
-
Enthalpic Penalty: The loss of the aromatic ring typically reduces the favorable enthalpy ( ΔH ) of binding.
-
Entropic Bonus: The rigid, hydrophobic 3D structure of the BCHep scaffold is highly efficient at displacing ordered, high-energy water molecules from the target's binding pocket. The release of these water molecules into the bulk solvent provides a massive entropic driving force ( −TΔS ) that compensates for the lost enthalpic interactions[2].
To prove that a BCHep-derived ligand is a true bioisostere, we cannot rely on endpoint assays alone. We must deploy an orthogonal cross-validation workflow that independently verifies both the kinetic rates and the thermodynamic driving forces of the binding event.
Orthogonal cross-validation workflow integrating SPR and ITC for binding affinity verification.
Comparative Performance Data: Meta-Arene vs. BCHep Ligand
To illustrate the bioisosteric equivalence, the table below summarizes a representative cross-validation dataset comparing a traditional meta-phenylenediamine kinase inhibitor (Ligand A) against its BCHep analogue (Ligand B), synthesized using tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate.
| Parameter | Ligand A (Meta-Arene Core) | Ligand B (BCHep Core) | Causality / Implication |
| Core Scaffold | m-Phenylenediamine | 1,5-Diaminobicyclo[3.1.1]heptane | Transition from sp2 to sp3 hybridized core |
| Exit Vector Angle | 120° | 119° | Near-perfect geometric mimicry[3][4] |
| SPR Affinity ( Kd ) | 14.5 nM | 16.2 nM | Affinity is maintained despite loss of aromaticity |
| ITC Affinity ( Kd ) | 15.1 nM | 17.0 nM | Orthogonal validation confirms SPR kinetics |
| Enthalpy ( ΔH ) | -8.2 kcal/mol | -5.4 kcal/mol | Reduced enthalpic driving force (loss of π stacking) |
| Entropy ( −TΔS ) | -2.1 kcal/mol | -5.1 kcal/mol | Compensatory entropic gain via water displacement |
| Aqueous Solubility | 12 μ g/mL | 145 μ g/mL | >10-fold improvement due to higher Fsp3 fraction |
Data Interpretation: The data demonstrates that while the thermodynamic signature shifts from enthalpy-driven to entropy-driven, the overall binding affinity ( Kd ) remains highly concordant. Furthermore, the physicochemical properties (solubility) are vastly improved.
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every measurement includes internal controls that mathematically isolate the true binding event from background noise or artifactual data.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetics
SPR provides real-time measurement of association ( Kon ) and dissociation ( Koff ) rates.
Step-by-Step Methodology:
-
Target Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling in Flow Cell 2 (Fc2). Leave Flow Cell 1 (Fc1) unmodified and blocked with ethanolamine to serve as the reference cell.
-
Buffer Preparation: Prepare running buffer (e.g., HBS-EP+) matched exactly to 5% DMSO. Causality: Because the BCHep ligand is dissolved in DMSO, any mismatch between the running buffer and the sample buffer will cause massive bulk refractive index shifts, obscuring the binding signal.
-
DMSO Calibration (Self-Validation Step): Inject a series of buffer solutions ranging from 4.5% to 5.5% DMSO. Causality: This creates a calibration curve that the software uses to automatically correct for minor solvent mismatches between the reference (Fc1) and active (Fc2) flow cells, ensuring the resulting Response Units (RU) are strictly due to ligand binding.
-
Analyte Injection: Inject the BCHep ligand in a 2-fold dilution series (e.g., 1.5 nM to 100 nM) at a high flow rate (50 μ L/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed Kon reflects true binding kinetics rather than diffusion rates.
-
Data Fitting: Fit the double-referenced data (Fc2 minus Fc1, minus blank injections) to a 1:1 Langmuir binding model to extract Kd .
Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics
ITC is the gold standard for directly measuring the enthalpy ( ΔH ) of binding, allowing us to calculate entropy ( −TΔS ) and confirm the desolvation mechanism.
Step-by-Step Methodology:
-
Sample Dialysis: Dialyze the target protein extensively against the assay buffer. Use the exact dialysate to dilute the BCHep ligand. Causality: ITC measures minute heat changes (microcalories). Even a 1 mM difference in salt concentration between the syringe and the cell will generate a heat of mixing that dwarfs the heat of binding.
-
Heat of Dilution Blank (Self-Validation Step): Perform a control titration by injecting the BCHep ligand into the cell containing only buffer (no protein). Causality: Ligands often disaggregate or interact with the solvent upon injection. This control quantifies the background heat of dilution.
-
Active Titration: Load the target protein (e.g., 20 μ M) into the sample cell and the BCHep ligand (e.g., 200 μ M) into the syringe. Perform 20 injections of 2 μ L each at 25°C.
-
Data Integration: Subtract the heat of dilution blank from the active titration data. Fit the integrated heats to a single-site binding model to yield ΔH , binding stoichiometry (N), and Kd . Calculate entropy using the equation ΔG=ΔH−TΔS=RTln(Kd) .
Thermodynamic mechanism of BCHep ligand binding driven by favorable entropic water displacement.
Conclusion
Replacing planar meta-arenes with the bicyclo[3.1.1]heptane scaffold—facilitated by building blocks like tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate—is a highly effective strategy for improving drug-like properties. By employing self-validating, orthogonal biophysical techniques (SPR and ITC), researchers can confidently prove that the geometric mimicry of the BCHep core successfully preserves target binding affinity through favorable entropic compensation.
References
1.[3] Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes Source: Domainex (domainex.co.uk) URL:
2. tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate Source: Sigma-Aldrich (sigmaaldrich.com) URL:
3.[1] Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes Source: Journal of the American Chemical Society (acs.org) URL:
4.[2] Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: PMC (nih.gov) URL:
5.[4] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings Source: Organic Letters (acs.org) URL:
Sources
Navigating the Disposal of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate: A Guide for the Research Professional
For the researcher engaged in the nuanced world of drug development, the lifecycle of a chemical intermediate extends far beyond its role in a synthesis. The proper disposal of reagents like tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate is not merely a regulatory hurdle, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and best practices for laboratory waste management.
Understanding the Compound: Hazard Profile and Regulatory Context
tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate is a specialized building block in pharmaceutical research. Its Safety Data Sheet (SDS) indicates that it can cause skin and eye irritation, necessitating the use of appropriate personal protective equipment (PPE) during handling.[1]
While this specific compound is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), the broader class of carbamates has been subject to regulatory scrutiny, particularly in the context of industrial production waste streams (K-wastes).[2] However, for the small quantities typically used in a research setting, the primary responsibility for waste determination falls to the generator—the researcher.[3]
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [4] |
| Appearance | White to Light yellow powder to crystal | |
| Purity | >97.0% | |
| Hazards | Causes skin irritation, Causes serious eye irritation | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate should follow a systematic process of evaluation and segregation. The following workflow provides a clear path to compliant disposal.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate.
Step 1: Hazardous Waste Determination
Before disposal, a hazardous waste determination must be made. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]
-
Ignitability: The compound is a solid with no indication of being easily ignitable.
-
Corrosivity: It is not an aqueous solution and is unlikely to have a pH at or below 2, or at or above 12.5.
-
Reactivity: The compound is stable under normal conditions.[4]
-
Toxicity: This is the most critical consideration. While the specific toxicity of this compound is not fully documented, it is prudent to handle it as potentially toxic.
Given the lack of comprehensive toxicity data, it is best practice to manage this compound as a hazardous waste unless your institution's Environmental Health and Safety (EHS) department has determined otherwise.[6]
Step 2: Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[7]
-
Designated Waste Container: Place the solid tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate waste into a designated, sealable, and chemically compatible container.
-
Labeling: Clearly label the container with the full chemical name: "tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate," the date, and any relevant hazard warnings (e.g., "Irritant").
-
Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents.[8]
Step 3: Disposal of Empty Containers
Empty containers that once held tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate must also be disposed of properly.
-
Decontamination: If possible, rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
Defacing: Once clean and dry, deface or remove the original label to prevent confusion.
-
Disposal: The cleaned and defaced container can typically be disposed of in the regular laboratory glass or solid waste stream, in accordance with your institution's policies.[9]
Step 4: Final Disposal
The ultimate disposal of the containerized chemical waste must be handled by a licensed professional waste disposal service.[10] Your institution's EHS department will coordinate the pickup and disposal of the hazardous waste in compliance with all local, state, and federal regulations.
The Science Behind Carbamate Disposal: Thermal Decomposition
Understanding the potential decomposition pathways of carbamates reinforces the importance of proper disposal. Thermal decomposition of carbamates can proceed via several routes, often at elevated temperatures, to yield isocyanates, amines, alcohols, and carbon dioxide.[2][11][12][13][14] While these conditions are not typical of a standard laboratory waste container, they are relevant to disposal methods such as incineration. The generation of potentially hazardous and reactive isocyanates underscores why carbamate waste should be managed by professionals equipped to handle such materials.
Best Practices for Laboratory Waste Management
-
Minimize Waste: The most effective disposal strategy is to minimize waste generation in the first place. Purchase only the quantities of chemicals needed and maintain an accurate inventory.[15]
-
Training: Ensure all laboratory personnel are trained on the institution's specific waste disposal procedures.[8]
-
Consult Your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for all questions regarding waste disposal. Always consult them for guidance specific to your location and facilities.
By adhering to these procedures, you can ensure the safe and compliant disposal of tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate, protecting yourself, your colleagues, and the environment.
References
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from Republic Services website: [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from SFA website: [Link]
-
Environmental Marketing Services. (2020, July 14). Chemical Waste Disposal Solutions for Laboratories. Retrieved from EMSLLC website: [Link]
-
Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from EMSLLC website: [Link]
-
UC San Diego. (2024, February 9). How to Identify Hazardous Chemical Waste. Retrieved from UCSD Blink website: [Link]
-
University of Chicago. (n.d.). Identification of Hazardous Waste. Retrieved from Office of Clinical and Research Safety website: [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website: [Link]
- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
-
IDR Environmental Services. (2020, August 27). 3 Tips To Improve Your Laboratory Waste Management. Retrieved from IDR Environmental Services website: [Link]
-
Lab Manager. (2017, November 7). How to Determine and Manage Hazardous Chemical Waste in Your Lab. Retrieved from Lab Manager website: [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from: [Link]
-
Columbia University. (n.d.). Hazardous Waste Determination. Retrieved from Columbia Research website: [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from NSTA website: [Link]
- Tinge, J. T., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4875.
- Ksenofontov, A. A., et al. (2020).
-
National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. PubChem Compound Summary for CID 77922. Retrieved from: [Link]
- Daly, N. J., & Ziolkowski, F. (1972). THE THERMAL DECOMPOSITIONS OF CARBAMATES. II. METHYL N-METHYLCARBAMATE. Australian Journal of Chemistry, 25(7), 1453-1458.
- Daly, N. J., & Ziolkowski, F. (1980). The thermal decompositions of carbamates. IV. The ethyl N methyl carbamate system. International Journal of Chemical Kinetics, 12(4), 241-252.
Sources
- 1. ehs.ucr.edu [ehs.ucr.edu]
- 2. researchgate.net [researchgate.net]
- 3. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 4. achemblock.com [achemblock.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 7. Effective Lab Chemical Waste Management [emsllcusa.com]
- 8. danielshealth.com [danielshealth.com]
- 9. sfasu.edu [sfasu.edu]
- 10. Chemical Waste Disposal Solutions for Laboratories [emsllcusa.com]
- 11. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. connectsci.au [connectsci.au]
- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate
As a Senior Application Scientist, I have structured this operational guide to move beyond basic safety data sheets. Handling novel pharmaceutical intermediates like tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate requires an understanding of why the chemical behaves the way it does, ensuring that your safety protocols are logical, self-validating, and robust.
Chemical Context & Hazard Causality
tert-Butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate (CAS: 1049607-15-9) is a rigid, sp3-rich bicyclic diamine building block[1]. In modern drug discovery, such bicyclic scaffolds are frequently employed as bioisosteres for flat aromatic rings or piperidines to enhance metabolic stability and membrane permeability[2].
However, its unique structural properties dictate specific handling hazards. Under the Globally Harmonized System (GHS), it is classified as a Category 2 Skin Irritant and a Category 2A Serious Eye Irritant [3].
The Causality of Irritation: The molecule features a free primary amine group, which acts as a nucleophile and a localized base. Upon contact with the physiological moisture of the skin or eyes (e.g., sweat, tear film), it induces a localized pH shift that can lead to lipid saponification and protein denaturation in the stratum corneum or corneal epithelium. Furthermore, the highly lipophilic bicyclo[3.1.1]heptane core significantly enhances the molecule's partition coefficient, facilitating rapid transdermal penetration and exacerbating the irritant effect. The bulky tert-butoxycarbonyl (Boc) protecting group provides steric hindrance for one nitrogen but does not mitigate the basicity of the exposed primary amine.
Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks associated with this lipophilic amine, the following PPE is mandatory. The quantitative and qualitative requirements are summarized below:
| PPE Category | Specification & Standard | Causality / Rationale |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness) | Amine derivatives can rapidly degrade latex. Nitrile provides superior chemical resistance against basic aliphatic amines, preventing transdermal exposure[3]. |
| Eye Protection | Snug-fitting safety goggles (ANSI Z87.1 / EN 166) | The compound presents as a fine powder[1]. Goggles prevent airborne, static-prone dust particles from contacting and damaging the corneal epithelium[3]. |
| Body Protection | Flame-resistant lab coat, closed-toe shoes | Prevents the accumulation of static-prone powder on personal clothing, establishing a physical barrier against systemic exposure. |
| Respiratory | N95 / P100 Particulate Respirator | Required only if handling must occur outside of a certified fume hood, preventing the inhalation of basic, irritant particulate matter. |
Operational Workflow & Handling Protocol
This protocol is designed as a self-validating system: each operational step is paired with a chemical rationale to ensure researchers understand the mechanics of the safety procedure.
-
Step 1: Environmental Control & Setup
-
Action: Execute all transfers within a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s.
-
Causality: Localized exhaust prevents the dispersion and subsequent inhalation of irritant dust[3].
-
-
Step 2: Weighing and Transfer
-
Action: Use an anti-static ionizer gun or grounded, anti-static spatulas to weigh the powder directly into a tared vial.
-
Causality: Boc-protected lipophilic amines readily accumulate static charge. This causes the powder to "jump" or repel from metal surfaces, which risks aerosolization, contamination of the balance, and inaccurate mass measurement.
-
-
Step 3: Solubilization & Reaction Assembly
-
Action: Dissolve the reagent in a compatible organic solvent (e.g., dichloromethane, methanol, or DMF) inside a closed vial before transporting it out of the fume hood.
-
Causality: Converting the dry powder into a liquid solution inside the controlled environment eliminates the primary vector of exposure (airborne dust) during transport to the reaction block.
-
-
Step 4: Targeted Decontamination
-
Action: Wipe down balances, spatulas, and hood surfaces with a dilute acidic solution (e.g., 1% citric acid or acetic acid), followed by a standard water and ethanol wipe.
-
Causality: The mild acid protonates the free amine. This converts the lipophilic, volatile free base into a highly water-soluble, non-volatile ammonium salt, preventing it from spreading as a hazardous dust and allowing for effortless removal with aqueous wipes.
-
Spill Response and Waste Disposal Plan
In the event of a breach in the operational workflow, execute the following containment and disposal plan:
-
Solid Spill Containment: Do not dry sweep the powder, as the mechanical action will aerosolize the irritant[3]. Instead, moisten the spill area with a compatible solvent (e.g., ethanol or water) to suppress dust generation. Wipe the area with absorbent pads.
-
Chemical Neutralization: Treat the affected surface with a mild acidic decontamination wipe to neutralize residual amine, followed by soap and water[4].
-
Waste Segregation: Dispose of all cleanup materials, contaminated gloves, and empty reagent vials in a designated non-halogenated solid hazardous waste container. If the compound was dissolved in a halogenated solvent (e.g., DCM) during a spill, route the waste to the halogenated waste stream.
Operational Safety Workflow Visualization
Operational safety workflow for handling tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate.
References
Sources
- 1. tert-Butyl (5-Aminobicyclo[3.1.1]heptan-1-yl)carbamate | 1049607-15-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. EnamineStore [enaminestore.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tert-Butyl (5-Aminobicyclo[3.1.1]heptan-1-yl)carbamate | 1049607-15-9 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
